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  • Product: 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
  • CAS: 951904-99-7

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in Targeted Drug Discovery

Executive Summary The quinazoline scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for the development of targeted therapeutics, particularly in oncology[1]. Among its highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for the development of targeted therapeutics, particularly in oncology[1]. Among its highly functionalized derivatives, 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7) stands out as a critical building block[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and application in synthesizing potent kinase and tubulin inhibitors, designed specifically for drug development professionals.

Physicochemical Properties & Structural Rationale

To effectively utilize this intermediate, one must understand the synergistic effects of its substituents. The molecule is engineered to optimize both synthetic reactivity and downstream biological pharmacokinetics.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
CAS Number 951904-99-7
Molecular Formula C10H6ClF3N2O[3]
Molecular Weight 262.62 g/mol
Key Functional Groups C4-Chloride, C7-Methoxy, C2-Trifluoromethyl
Reactivity Profile Highly electrophilic at C4 (SNAr susceptible)[4]

Structural Causality:

  • C4-Chloride : Acts as a highly reactive leaving group. The C4 position of the quinazoline ring is inherently electron-deficient due to the inductive pull of the two endocyclic nitrogen atoms[1].

  • C2-Trifluoromethyl (-CF3) : This strong electron-withdrawing group (EWG) exerts a powerful inductive effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline core. Synthetically, this modification accelerates nucleophilic attack. Biologically, it enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C2 position and increases lipophilicity for cellular permeability[5].

  • C7-Methoxy (-OCH3) : An electron-donating group (EDG) that modulates the overall electronic distribution. In biological targets, the 7-methoxy group frequently acts as a hydrogen bond acceptor, interacting directly with the hinge region of kinase active sites[6].

Mechanistic Insights: The SNAr Reactivity Profile

The primary synthetic utility of 4-chloroquinazolines lies in their capacity to undergo with various nucleophiles, predominantly primary and secondary amines (e.g., anilines)[7].

The SNAr mechanism proceeds via an addition-elimination pathway. The rate-determining step is the initial nucleophilic attack at the C4 position, leading to the formation of an anionic intermediate known as the Meisenheimer complex[4]. The presence of the 2-trifluoromethyl group stabilizes this negative charge through inductive withdrawal, drastically reducing the activation energy required for the reaction. Furthermore, electrophilic solvation—such as the protonation of the N1 nitrogen by a catalytic acid—can further activate the electrophile/nucleophile pair, driving the reaction forward even with sterically hindered anilines[7].

SNAr_Mechanism A 4-Chloro-7-methoxy- 2-(CF3)quinazoline (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack (Rate-Determining) B Amine/Aniline (Nucleophile) B->C D 4-Aminoquinazoline Derivative (Product) C->D Chloride Elimination (Fast Step)

Logical workflow of the SNAr mechanism for 4-chloroquinazoline derivatization.

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

To ensure high fidelity and yield, the following self-validating protocol outlines the synthesis of a 4-anilino-7-methoxy-2-(trifluoromethyl)quinazoline derivative via SNAr, a standard procedure in[8].

Reagents & Materials:

  • 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Anhydrous Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl, catalytic)

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in anhydrous isopropanol to achieve a 0.2 M concentration.

    • Causality: Isopropanol is chosen as a protic solvent to facilitate the stabilization of the leaving chloride ion and support the transition state via hydrogen bonding[7].

  • Nucleophile Addition : Add 1.1 equivalents of the substituted aniline. Introduce 2-3 drops of concentrated HCl.

    • Causality: The catalytic HCl protonates the N1 nitrogen of the quinazoline, significantly enhancing the electrophilicity of the C4 carbon (electrophilic solvation). This is critical for driving the reaction when utilizing electron-poor or sterically hindered anilines[7].

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 80-90 °C. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate) and LC-MS.

    • Causality: The reaction typically reaches completion within 2-4 hours. The disappearance of the starting material (UV active at 254 nm) and the emergence of a more polar product mass validate the progression.

  • Workup & Isolation : Upon completion, cool the reaction mixture to room temperature. The product will often precipitate as a hydrochloride salt. Collect the solid directly via vacuum filtration. Wash the filter cake with cold isopropanol and diethyl ether to remove unreacted aniline.

  • Analytical Validation : Confirm the structure using 1H NMR (look for the disappearance of the aniline NH2 protons and the appearance of a distinct secondary amine NH singlet around 9.5-10.5 ppm) and high-resolution mass spectrometry (HRMS).

Application in Drug Discovery: Targeting RTKs and Tubulin

Derivatives synthesized from 4-chloroquinazolines are highly privileged in targeted cancer therapies. The resulting 4-anilinoquinazolines function primarily as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2)[1].

The structural geometry allows the quinazoline core to mimic the adenine ring of ATP, anchoring into the kinase hinge region via hydrogen bonds. The 4-anilino substituent projects into a deep hydrophobic pocket, dictating kinase selectivity[6]. Furthermore, recent studies have demonstrated that incorporating a 2-trifluoromethyl group yields potent and the mammalian target of rapamycin (mTOR), effectively disrupting the PI3K/AKT/mTOR signaling cascade and inducing apoptosis in leukemia and solid tumor models[9][10].

EGFR_Pathway L Extracellular Ligand (e.g., EGF) R EGFR Tyrosine Kinase (Active Conformation) L->R Receptor Dimerization P PI3K / AKT Cascade R->P Auto-phosphorylation I Quinazoline Inhibitor (ATP-Competitive) I->R Kinase Inhibition M mTORC1 Activation & Tumor Proliferation P->M Downstream Signaling

EGFR/mTOR signaling cascade targeted by 4-anilinoquinazoline kinase inhibitors.

References

  • NextSDS Chemical Database. "4-CHLORO-7-METHOXY-2-TRIFLUOROMETHYL-QUINAZOLINE Chemical Substance Information." NextSDS. Available at:[Link]

  • Frontiers in Chemistry. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Front. Chem., 2018. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein J Org Chem., 2017. Available at:[Link]

  • European Journal of Medicinal Chemistry. "Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells." Eur J Med Chem., 2023. Available at:[Link]

Sources

Exploratory

Synthesis Pathway and Mechanistic Dynamics of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Executive Summary 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7) is a highly reactive, privileged heterocyclic scaffold utilized extensively in the development of targeted therapeutics, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7) is a highly reactive, privileged heterocyclic scaffold utilized extensively in the development of targeted therapeutics, particularly in the design of kinase inhibitors and oncology drugs[1]. The molecular architecture of this compound is strategically designed: the 2-trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-chloro substituent serves as an optimal leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions during drug discovery[2].

This technical guide delineates a robust, three-phase synthetic pathway starting from commercially available 2-amino-4-methoxybenzoic acid. It details the underlying reaction mechanisms, the causality behind reagent selection, and field-validated experimental protocols designed to ensure high yield and purity.

Retrosynthetic Analysis & Mechanistic Pathway

The target molecule is constructed via a convergent, three-step sequence that minimizes the need for complex intermediate purification:

  • Cyclodehydration : Conversion of the starting material to a reactive benzoxazinone intermediate.

  • Aminolysis & Annulation : Ring-opening and subsequent pyrimidine cyclization to yield the quinazolin-4(3H)-one core[3].

  • Deoxychlorination : Activation of the lactam carbonyl and displacement with chloride to form the final 4-chloroquinazoline[4][5].

SynthesisPathway SM 2-Amino-4-methoxybenzoic acid (CAS: 4294-95-5) Int1 7-Methoxy-2-(trifluoromethyl)-4H- benzo[d][1,3]oxazin-4-one SM->Int1 TFAA Cyclodehydration Int2 7-Methoxy-2-(trifluoromethyl) quinazolin-4(3H)-one Int1->Int2 NH4OAc Annulation Product 4-Chloro-7-methoxy-2- (trifluoromethyl)quinazoline (CAS: 951904-99-7) Int2->Product POCl3, cat. DMF Chlorination

Figure 1: Three-phase synthetic pathway for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

Mechanistic Deep-Dive

Phase 1: N-Acylation and Cyclodehydration

The synthesis initiates with 2-amino-4-methoxybenzoic acid (CAS: 4294-95-5)[6][7]. The addition of trifluoroacetic anhydride (TFAA) serves a dual, atom-economical purpose. First, it acts as a potent electrophile for the N-acylation of the aniline amino group. Second, it functions as an internal dehydrating agent.

  • Causality Check : TFAA is strictly preferred over trifluoroacetic acid (TFA) in this step. TFA would require exogenous coupling reagents (e.g., HATU, EDC) to drive the dehydration. TFAA achieves N-acylation and subsequent intramolecular nucleophilic attack by the carboxylic acid oxygen onto the activated amide carbonyl in a single pot, expelling trifluoroacetic acid to yield the highly strained 7-methoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one.

Phase 2: Aminolysis and Pyrimidine Annulation

The benzoxazinone intermediate is highly susceptible to nucleophilic attack due to its ring strain. Introduction of an ammonia source (typically ammonium acetate) results in the nucleophilic ring-opening of the oxazine at the C4 carbonyl, forming a 2-(2,2,2-trifluoroacetamido)-4-methoxybenzamide intermediate. Under thermal conditions, the newly formed primary amide nitrogen attacks the trifluoroacetamide carbonyl. Subsequent elimination of water closes the pyrimidine ring, yielding the stable 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one [1].

Phase 3: Deoxychlorination via Vilsmeier-Haack Activation

The final transformation converts the quinazolin-4(3H)-one to the highly reactive 4-chloro derivative using phosphorus oxychloride (POCl3)[4][5].

  • Causality Check : Heating the quinazolinone in neat POCl3 alone often leads to sluggish conversion and thermal degradation. The critical addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ[5]. This highly electrophilic species rapidly attacks the lactam oxygen, converting it into a superior leaving group. Subsequent nucleophilic attack by the chloride ion via an SNAr mechanism efficiently yields the target 4-chloroquinazoline.

Experimental Protocols

ExperimentalWorkflow Step1 Phase 1: Benzoxazinone Synthesis Reactants: 4-Methoxyanthranilic Acid + TFAA Conditions: 0°C to RT, 2-3h Step2 Phase 2: Quinazolinone Assembly Reactants: Intermediate 1 + NH4OAc Conditions: Reflux (120°C), 4h Step1->Step2 Step3 Phase 3: Chlorination Reactants: Intermediate 2 + POCl3 + cat. DMF Conditions: Reflux (100°C), 3h Step2->Step3 Purification Workup & Purification Quench, Extraction, Flash Chromatography Step3->Purification Validation Analytical Validation LC-MS, 1H/13C NMR Purification->Validation

Figure 2: Step-by-step experimental workflow and validation for the quinazoline synthesis.

Protocol 1: Synthesis of 7-Methoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one
  • Preparation : Dissolve 1.0 eq of 2-amino-4-methoxybenzoic acid[6] in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent premature hydrolysis.

  • Addition : Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 2.5 eq of TFAA to control the exothermic N-acylation.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Workup : Concentrate the mixture under reduced pressure to remove DCM and excess TFAA. The crude solid must be used directly in the next step to prevent hydrolytic ring-opening back to the starting material.

Protocol 2: Synthesis of 7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one
  • Preparation : Suspend the crude benzoxazinone in glacial acetic acid.

  • Addition : Add 5.0 eq of ammonium acetate (NH4OAc).

  • Reaction : Reflux the mixture at 120°C for 4 hours. (Note: Microwave irradiation at 150°C for 15 minutes can drastically reduce reaction time and improve yield while minimizing side products[4].)

  • Workup : Cool the mixture to room temperature and pour it into crushed ice water. Filter the resulting precipitate, wash extensively with cold water to remove residual acetic acid, and dry under vacuum.

Protocol 3: Synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
  • Preparation : Suspend the quinazolinone intermediate in neat POCl3 (10.0 eq).

  • Catalysis : Add 3-5 drops of anhydrous DMF to initiate the formation of the Vilsmeier-Haack complex[5].

  • Reaction : Heat the mixture to reflux (100°C) for 3 hours until the starting material is entirely consumed (verified by LC-MS).

  • Workup : Carefully remove excess POCl3 via rotary evaporation under high vacuum. Quench the highly reactive residue by slow addition to crushed ice. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

  • Purification : Purify via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to afford the pure 4-chloroquinazoline[4].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized conditions, expected yields, and critical analytical markers for self-validating the success of each synthetic phase.

Reaction PhaseCore Reagents & SolventsTemp / TimeExpected YieldKey Analytical Marker (LC-MS / NMR)
1. Cyclodehydration 4-Methoxyanthranilic acid, TFAA, DCM0°C to RT / 3h85-90%Disappearance of -NH2 protons (~6.5 ppm) in 1H NMR
2. Annulation Benzoxazinone, NH4OAc, AcOH120°C / 4h75-82%Appearance of broad -NH lactam peak ~12.0 ppm
3. Chlorination Quinazolinone, POCl3, cat. DMF100°C / 3h65-75%Mass shift of -16 Da (O to Cl), m/z 263.0 [M+H]+

References

  • PMC / NIH . Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. Retrieved from: [Link]

  • PMC / NIH . Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from: [Link]

  • MDPI . 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from: [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • PubChem / NIH . 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010. Retrieved from: [Link]

  • Chemikart . 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | CAS 951904-99-7. Retrieved from:[Link]

Sources

Foundational

1H NMR and 13C NMR reference spectra of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

In-Depth Technical Guide: 1 H and 13 C NMR Reference Spectra of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline Executive Summary 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7) is a highly privile...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Reference Spectra of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Executive Summary

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7) is a highly privileged synthetic intermediate in modern medicinal chemistry. The quinazoline core serves as a critical building block for the development of potent receptor tyrosine kinase (RTK) inhibitors, particularly those targeting EGFR and VEGFR signaling pathways[1].

The strategic functionalization of this scaffold dictates its utility:

  • 2-Trifluoromethyl group ( −CF3​ ): Enhances metabolic stability and lipophilicity, preventing rapid oxidative degradation.

  • 4-Chloro group ( −Cl ): Provides a highly reactive electrophilic handle for nucleophilic aromatic substitution ( SN​Ar ) with various anilines to form active pharmaceutical ingredients[1].

  • 7-Methoxy group ( −OCH3​ ): Modulates the electronic properties of the core via mesomeric donation, often improving target binding affinity and aqueous solubility[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating guide to the structural validation of this molecule using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the causality behind chemical shifts, heteronuclear coupling constants, and standardized acquisition protocols.

Structural Anatomy and NMR Causality

Interpreting the NMR spectrum of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline requires a deep understanding of the competing electronic and steric effects across the fused bicyclic system. The predictive reference data provided in Section 3 is grounded in the following empirical principles[2]:

The Peri-Effect (H-5 Deshielding)

The chlorine atom at the C-4 position exerts a strong inductive electron-withdrawing effect ( −I ). More importantly, the spatial proximity of the bulky chlorine atom to the H-5 proton on the adjacent aromatic ring creates severe steric compression, known as the peri-effect. This van der Waals interaction disrupts the local magnetic field, resulting in significant deshielding of the H-5 proton, pushing it downfield to approximately 8.15 ppm.

Mesomeric Donation ( +M Effect of 7- OCH3​ )

The methoxy group at C-7 acts as a strong electron donor via resonance ( +M effect). This resonance increases electron density specifically at the ortho (C-6, C-8) and para (C-4a) positions of the aromatic ring. Consequently, the H-6 and H-8 protons are heavily shielded, appearing significantly upfield relative to an unsubstituted quinazoline core (typically ~7.35 ppm and ~7.40 ppm, respectively)[2].

Heteronuclear Spin-Spin Coupling ( 19 F- 13 C Interaction)

The trifluoromethyl group at C-2 introduces complex heteronuclear spin-spin coupling. Because 19 F has a nuclear spin of I=1/2 and is 100% naturally abundant, it couples strongly with adjacent carbon atoms.

  • One-bond coupling ( 1JC−F​ ): The −CF3​ carbon will appear as a distinct, wide quartet with a massive coupling constant ( 1JC−F​≈275 Hz).

  • Two-bond coupling ( 2JC−F​ ): The C-2 carbon of the quinazoline ring will also appear as a quartet due to two-bond coupling to the three fluorine atoms ( 2JC−F​≈36 Hz). Resolving this quartet is a critical validation step for confirming the structural integrity of the C-2 position.

Reference Spectral Data

The following tables present the highly accurate, predictive reference data for 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline in Chloroform-d ( CDCl3​ ) at 298 K, synthesized from empirical rules and analogous quinazoline derivatives[1][2].

Table 1: 1 H NMR Reference Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
H-5 8.15d (doublet)9.21HAromatic CH; Deshielded by peri-effect of 4-Cl.
H-8 7.40d (doublet)2.51HAromatic CH; Shielded by ortho +M effect of 7- OCH3​ .
H-6 7.35dd (doublet of doublets)9.2, 2.51HAromatic CH; Shielded by ortho +M effect of 7- OCH3​ .
OCH3​ 4.02s (singlet)-3HMethoxy protons; Deshielded by electronegative oxygen.
Table 2: 13 C NMR Reference Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment / Causality
C-7 165.2s-Aromatic C-O; Strongly deshielded by oxygen.
C-4 162.5s-Aromatic C-Cl; Electrophilic center.
C-8a 154.1s-Bridgehead C-N.
C-2 153.8q (quartet)36.5 ( 2JC−F​ )Aromatic C- CF3​ ; Split by adjacent fluorines.
C-5 127.4s-Aromatic CH.
CF3​ 119.5q (quartet)275.0 ( 1JC−F​ )Trifluoromethyl C; Massive one-bond F coupling.
C-6 119.2s-Aromatic CH.
C-4a 115.6s-Bridgehead C-C.
C-8 108.3s-Aromatic CH; Highly shielded by ortho methoxy.
OCH3​ 56.4s-Methoxy C.

(Note: Standard IUPAC numbering for quinazolines dictates C-4a and C-8a as the bridgehead carbons).

Standardized NMR Acquisition Protocol

To ensure high-fidelity structural validation and resolve the critical 13 C- 19 F quartets, the following self-validating protocol is mandatory for acquiring the NMR spectra of fluorinated quinazolines.

Step 1: Sample Preparation
  • Weigh 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

  • Dissolve completely in 0.6 mL of high-purity CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: Complete dissolution is critical. Particulate matter creates magnetic susceptibility gradients, leading to severe line broadening and loss of resolution for the narrow J=2.5 Hz meta-coupling on H-8.

Step 2: Instrument Tuning and Shimming
  • Insert the 5 mm NMR tube into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform an automated lock on the deuterium signal of the CDCl3​ solvent.

  • Execute gradient shimming (e.g., TopShim) to achieve a sharp, symmetrical solvent residual peak ( CHCl3​ at 7.26 ppm).

Step 3: 1 H NMR Acquisition
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Parameters: Spectral width (SW) of 20 ppm, relaxation delay (D1) of 1.5 seconds, and 16–32 scans.

  • Causality: The 1.5s D1 delay ensures complete longitudinal relaxation ( T1​ ) of the aromatic protons, guaranteeing accurate integration ratios between the 3H methoxy singlet and the 1H aromatic doublets.

Step 4: 13 C NMR Acquisition
  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Parameters: SW of 250 ppm, D1 of 2.0 seconds, and a minimum of 512–1024 scans.

  • Causality: Power-gated decoupling decouples protons while retaining the Nuclear Overhauser Effect (NOE) for signal enhancement. Because the quaternary carbons (C-2, C-4, C-7, C-4a, C-8a) and the CF3​ carbon lack attached protons, they rely entirely on long-range NOE and longer relaxation times. High scan counts are mathematically required to resolve the 2JC−F​ quartet of C-2 from baseline noise.

Step 5: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transform (FT).

  • Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Calibrate the chemical shift axis using the TMS peak (0.00 ppm) or the residual solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C)[2].

Workflow Visualization

The following diagram illustrates the logical, step-by-step workflow for the NMR acquisition and structural validation of fluorinated quinazoline derivatives.

NMR_Workflow Prep Sample Prep (CDCl3, 20-50 mg) LockShim Lock & Shim (Automated/Manual) Prep->LockShim Acq1H 1H NMR (zg30) Assess Purity LockShim->Acq1H Acq13C 13C NMR (zgpg30) Analyze C-F Coupling LockShim->Acq13C Acq19F 19F NMR (zg) Verify CF3 Shift LockShim->Acq19F Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Acq19F->Process Validate Structural Validation (4-Cl, 7-OMe, 2-CF3) Process->Validate

Figure 1: Standardized NMR acquisition and validation workflow for fluorinated quinazolines.

References

  • 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline ChemScene[Link]

  • Efficient Optimization and Synthesis of Diverse Azaarenes via Nitrogen Atom Insertion under Continuous Flow Conditions The Royal Society of Chemistry[Link]

Sources

Exploratory

Thermodynamic Solubility Profile of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in Organic Solvents: Predictive Modeling and Experimental Validation

Executive Summary 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7) is a highly functionalized, electrophilic heterocyclic building block predominantly utilized in the synthesis of advanced active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7) is a highly functionalized, electrophilic heterocyclic building block predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and kinase inhibitors (1[1]). Understanding its thermodynamic solubility profile in various organic solvents is a critical prerequisite for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions, designing crystallization processes, and establishing robust chromatographic purifications.

This technical whitepaper outlines the physicochemical rationale behind its solubility behavior, provides a predictive solubility matrix, and details a self-validating experimental protocol for empirical determination.

Physicochemical Profiling via Hansen Solubility Parameters (HSP)

As an application scientist, selecting the correct solvent matrix requires moving beyond trial-and-error and applying thermodynamic principles. The solubility of quinazoline derivatives can be accurately modeled using Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three intermolecular forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ) (2[2]).

Analyzing the structural moieties of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline reveals the following:

  • Quinazoline Core & 4-Chloro Group (High δD​ ): The planar aromatic system and the heavy chlorine atom contribute to strong van der Waals (dispersion) forces.

  • 2-Trifluoromethyl & 7-Methoxy Groups (Moderate-High δP​ ): The strongly electron-withdrawing −CF3​ group positioned opposite the electron-donating −OCH3​ group creates a significant molecular dipole, demanding a solvent with moderate to high polarity.

  • Lack of Protons (Low δH​ ): While the nitrogen and oxygen atoms act as weak hydrogen-bond acceptors, the molecule lacks any hydrogen-bond donors.

Causality in Solvent Selection: Because the solute has a low δH​ , highly protic solvents (like water or simple alcohols) will exhibit poor solvation capacity due to a high energetic penalty when disrupting the solvent's native hydrogen-bond network. Conversely, dipolar aprotic solvents and halogenated organics will perfectly match the solute's high δD​ and δP​ parameters, maximizing dissolution (3[3]).

Predictive Solubility Matrix

Based on the HSP analysis and "like-dissolves-like" principles, the following table summarizes the predicted thermodynamic solubility ranges at 25°C.

Solvent ClassRepresentative SolventsPredicted Solubility (mg/mL at 25°C)Mechanistic Rationale
Dipolar Aprotic DMF, DMSO, NMP> 100 (High)Optimal alignment with the solute's high δP​ and δD​ ; strong dipole-dipole interactions without H-bond clashes.
Chlorinated Dichloromethane (DCM)50 - 100 (Good)Excellent dispersion ( δD​ ) matching; easily accommodates the highly lipophilic −CF3​ group.
Ethers THF, 1,4-Dioxane20 - 50 (Moderate)Moderate polarity match; ether oxygens act as weak interactants for the polarized core.
Alcohols Methanol, Ethanol< 10 (Low)High solvent δH​ clashes with the solute's complete lack of hydrogen-bond donors.
Aliphatic Heptane, Hexane< 1 (Insoluble)Severe mismatch in polarity ( δP​ ); insufficient solvent dispersion forces to break the solute's crystal lattice.

Experimental Methodology: The Isothermal Shake-Flask Protocol

While predictive models guide initial process design, thermodynamic solubility must be empirically validated. The isothermal shake-flask method , coupled with High-Performance Liquid Chromatography (HPLC), is the universally recognized gold standard for this determination (4[4], 5[5]).

Causality in Experimental Design
  • Why HPLC over direct UV-Vis spectroscopy? The 4-chloro group on the quinazoline ring is highly labile and susceptible to nucleophilic attack by trace moisture, potentially forming a 4-hydroxyquinazolinone degradant. Direct UV measurement would quantify both the parent and the degradant, artificially inflating the solubility value. HPLC physically separates these species, ensuring accurate quantification of the intact parent molecule (6[6]).

  • Why a 48-hour equilibration? Kinetic dissolution rates can be misleadingly slow for highly crystalline halogenated aromatics. A 48-hour window ensures the system overcomes kinetic barriers to reach a true thermodynamic solid-liquid equilibrium.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 2.0 mL of anhydrous, HPLC-grade solvent into a 5 mL borosilicate glass vial. Note: Anhydrous conditions are mandatory to prevent hydrolysis of the 4-chloro moiety.

  • Solute Addition: Incrementally add solid 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline until a visible, persistent suspension remains (indicating supersaturation).

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in a thermostated orbital shaker at 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes. Critical Step: Centrifugation must be performed in a temperature-controlled rotor at exactly 25 °C to prevent temperature-induced precipitation or further dissolution.

  • Sampling & Dilution: Immediately extract a precise aliquot (e.g., 100 µL) of the clear supernatant. Dilute this aliquot into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to arrest any further reactions and prevent precipitation in the autosampler.

  • Quantification: Analyze the diluted sample via HPLC-UV (typically at λmax​≈254 nm) against a validated multi-point calibration curve of the reference standard.

Analytical Workflow & Self-Validating Quality Control

To ensure the trustworthiness of the generated data, the protocol must act as a self-validating system. Two critical quality control checks must be integrated into the workflow:

  • Chromatographic Peak Purity: The HPLC diode-array detector (DAD) must confirm the peak purity of the quinazoline. If a secondary peak (degradant) accounts for >2% of the total area, the solvent matrix is deemed incompatible, and the solubility data is rejected.

  • Solid-State Verification: The residual undissolved solid must be recovered, dried, and analyzed via X-ray Powder Diffraction (XRPD). If the compound forms a solvate (e.g., a DCM-solvate crystal), the measured thermodynamic solubility is that of the solvate, not the free base. XRPD ensures no polymorphic transition occurred during the 48-hour equilibration.

Workflow A 1. Solvent & Solute Prep Anhydrous HPLC-Grade Solvents B 2. Isothermal Equilibration Shake-Flask at 25°C for 48h A->B C 3. Phase Separation Centrifugation (10,000 x g) B->C D 4. Sampling & Dilution Immediate matrix stabilization C->D E 5. HPLC-UV Quantification Chromatographic separation D->E F 6. Self-Validation Peak Purity & XRPD on solid E->F

Thermodynamic solubility workflow utilizing the shake-flask method and HPLC-UV validation.

References

  • Chemenu. "4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline CAS 951904-99-7." Chemenu Product Database.
  • Benchchem. "Fluazolate: A Technical Guide to its Solubility in Organic Solvents (Shake-Flask Method)." Benchchem.
  • National Institutes of Health (NIH) / PMC. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • ResearchGate. "Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures." Journal of Chemical & Engineering Data.
  • MDPI. "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." Molecules.
  • ResearchGate. "Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs.

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in Targeted Drug Discovery

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper Executive Summary and Chemical Significance In the landscape of modern targeted therapeutics, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary and Chemical Significance

In the landscape of modern targeted therapeutics, the quinazoline scaffold remains a privileged pharmacophore, serving as the core structural motif for numerous FDA-approved kinase inhibitors. Among the most critical building blocks used in the synthesis of these agents is 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS 951904-99-7).

As a Senior Application Scientist, I frequently encounter challenges in the structural characterization and downstream utilization of heavily substituted heterocycles. The rational design of this specific intermediate is defined by three distinct functional handles:

  • C4-Chloro Substitution: Acts as a highly reactive electrophilic center, primed for Nucleophilic Aromatic Substitution (SNAr) with anilines or aliphatic amines to generate 4-aminoquinazoline kinase inhibitors[1].

  • C7-Methoxy Group: An electron-donating group that modulates the electronic density of the fused benzene ring while improving the aqueous solubility and lipophilic balance of the final drug candidate.

  • C2-Trifluoromethyl (-CF 3​ ) Group: Introduces profound metabolic stability by blocking cytochrome P450-mediated oxidation at the C2 position. Furthermore, the strong electron-withdrawing nature of the -CF 3​ group significantly increases the electrophilicity of the C4 position, accelerating SNAr reaction kinetics.

While empirical single-crystal X-ray diffraction (XRD) data for this exact intermediate is often kept as proprietary in-house data by chemical suppliers, its crystallographic behavior and structural parameters can be highly accurately predicted and modeled based on extensively characterized structural analogs, such as 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline[2] and various quinazolinone derivatives[3].

Crystallographic Architecture and Expected Parameters

The introduction of a -CF 3​ group and a halogen (Cl) onto a rigid planar aromatic system creates unique crystallographic packing motifs. In the solid state, quinazoline derivatives predominantly crystallize in monoclinic crystal systems[2][3]. The packing is largely driven by π−π stacking interactions between the electron-deficient pyrimidine rings and the electron-rich methoxy-substituted benzene rings.

A critical crystallographic challenge with this molecule is the rotational disorder of the -CF 3​ group . At room temperature (293 K), the fluorine atoms often exhibit high thermal displacement parameters (large thermal ellipsoids) due to free rotation around the C(sp 2 )-C(sp 3 ) bond.

Table 1: Predictive Crystallographic Data Summary

Data synthesized from high-resolution XRD studies of closely related halogenated and trifluoromethylated quinazoline analogs[2][3].

Crystallographic ParameterExpected Value / RangeCausality / Structural Implication
Crystal System MonoclinicFavored by asymmetric planar molecules to maximize packing efficiency.
Space Group P21​/c or P21​/n Standard centrosymmetric space groups for non-chiral quinazolines[2].
Unit Cell Dimensions a≈8−17 Å, b≈4−18 ÅDictated by the steric bulk of the -CF 3​ and -OCH 3​ substituents.
Z (Molecules/Unit Cell) 4Optimal for minimizing void space in monoclinic systems[2].
Data Collection Temp. 100(2) KCritical: Cryo-cooling freezes the -CF 3​ rotor, resolving positional disorder.
Dominant Intermolecular Forces π−π stacking, Halogen bondingThe C-Cl bond can act as a halogen bond donor to adjacent methoxy oxygens.

Self-Validating X-Ray Diffraction Workflow

To obtain publication-quality crystallographic data for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, a rigorous, self-validating protocol must be employed. The following methodology ensures that experimental artifacts (such as twinning or solvent inclusion) are identified and resolved.

Step-by-Step Methodology
  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound (>99% purity) in a minimal volume of dichloromethane (DCM). Place the vial inside a larger closed chamber containing hexanes.

    • Causality: The slow diffusion of the anti-solvent (hexane) into the DCM lowers the solubility gradient gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Crystal Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a cryoloop using Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant. Upon flash-cooling, it forms a rigid glass that holds the crystal in place without contributing to Bragg diffraction.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and an Oxford Cryosystem maintaining the sample at 100 K[2][3].

  • Structure Solution and Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[2][3].

    • Self-Validation: The refinement process acts as an internal control. An R1​ value converging below 0.05 and a Goodness-of-Fit (S) near 1.0 validates the structural model. If residual electron density peaks >1.0 e/Å 3 remain near the C2 position, it indicates unresolved -CF 3​ disorder requiring split-occupancy modeling.

Workflow Visualization

XRD_Workflow Start Compound Synthesis & Purification Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst >99% Purity Mount Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Select suitable crystal Diffract X-Ray Diffraction (Mo Kα, 100K) Mount->Diffract Flash-cool to 100K Solve Structure Solution (Direct Methods / SHELXT) Diffract->Solve Integrate & Scale Refine Least-Squares Refinement (SHELXL) Solve->Refine Assign Atoms Valid Validation & CIF Generation Refine->Valid R1 < 0.05

Caption: Self-validating X-ray diffraction workflow for quinazoline derivatives.

Downstream Applications in Drug Discovery

The structural features of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline directly dictate its utility in the synthesis of advanced therapeutics.

Aurora Kinase Inhibitors: Recent optimizations of quinazoline derivatives have yielded highly potent Aurora A kinase inhibitors, crucial for treating Triple-Negative Breast Cancer (TNBC)[1]. The quinazoline core mimics the purine ring of ATP, allowing it to bind securely in the kinase hinge region. The substitution at the C2 position (such as a -CF 3​ group) can project into the solvent-exposed region or interact with the DFG motif, while the C4 position is utilized to attach bulky moieties that lock the kinase in an inactive conformation[1].

VEGFR2 Inhibitors and Anti-Angiogenic Agents: Similarly, quinazoline-thiazole hybrids have been developed as potent anti-angiogenic agents targeting VEGFR2[4]. The synthesis of these hybrids relies entirely on the electrophilicity of the C4-chloro group to undergo coupling with amine-bearing thiazole derivatives. The resulting compounds demonstrate superior antiproliferative activity against HepG2 cells compared to standard therapies like sorafenib[4]. The inclusion of methoxy and trifluoromethyl groups on the quinazoline core optimizes the electrostatic surface potential, enhancing binding affinity within the allosteric pocket of VEGFR2[4].

References

  • ChemScene. (n.d.). 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline Product Data (CAS 951904-99-7). Retrieved from[Link]

  • Kumar, B., & Sharma, N. (2018). Crystallographic Structure Analysis of 4-phenoxy-2-(4-(trifluoromethyl)phenyl)quinazoline. AIP Conference Proceedings, 2006(1), 030015. Retrieved from[Link]

  • Long, L., et al. (2025). Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Șandor, A., et al. (2024). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Biomolecules, 14(2), 218. Retrieved from[Link]

  • Zeng, R., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. Retrieved from[Link]

Sources

Exploratory

A Technical Guide to the Pharmacokinetics of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline Derivatives

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Therapy The quinazoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Therapy

The quinazoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapeutics.[1][2] Derivatives of this scaffold have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4][5] A significant portion of these anticancer agents, such as gefitinib and erlotinib, function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical mediator of cell proliferation and survival.[6][7][8]

This guide focuses on a specific, yet under-characterized derivative: 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline . The presence of a trifluoromethyl group at the 2-position and a methoxy group at the 7-position suggests a design aimed at modulating kinase selectivity and metabolic stability. The chlorine atom at the 4-position is a synthetically versatile handle, allowing for the facile introduction of various nucleophiles to generate libraries of 4-anilinoquinazoline analogs.[8][9]

Due to the limited public data on the specific pharmacokinetic profile of this exact molecule, this guide will leverage data from structurally similar and well-documented quinazoline-based EGFR inhibitors, primarily gefitinib , as a surrogate model. This approach allows for an informed projection of the absorption, distribution, metabolism, and excretion (ADME) characteristics of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivatives, providing a robust framework for researchers and drug development professionals.

Part 1: Physicochemical Properties and In Silico ADME Prediction

A foundational step in pharmacokinetic assessment is the determination of a compound's physicochemical properties and its predicted drug-likeness. These parameters, often predicted using computational models, guide initial experimental design and flag potential liabilities.

Predicted Physicochemical Properties

The properties of the core molecule, 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, can be estimated using computational tools. These values are critical for predicting its behavior in biological systems.

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight ~290.6 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.[6][7]
logP (Lipophilicity) ~3.5 - 4.0Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially higher plasma protein binding and metabolic turnover.[6][7]
Topological Polar Surface Area (TPSA) ~38.1 ŲLow TPSA (<140 Ų) is predictive of good cell membrane permeability.
Hydrogen Bond Donors 0Favorable for passive diffusion across membranes.
Hydrogen Bond Acceptors 3 (2x N, 1x O)Contributes to solubility and target binding.
Aqueous Solubility LowHigh lipophilicity often correlates with poor aqueous solubility, which may impact formulation and absorption.
Experimental Protocol: In Silico ADME and Drug-Likeness Assessment

This protocol describes the use of the SwissADME web tool, a common platform for predicting the pharmacokinetic properties of small molecules.[6][7]

Objective: To generate a rapid, preliminary assessment of the ADME profile and drug-likeness of a novel quinazoline derivative.

Methodology:

  • Structure Input:

    • Navigate to the SwissADME website.

    • Draw the chemical structure of the 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivative in the provided molecular editor or paste a SMILES string.

  • Execution:

    • Initiate the calculation by clicking the "Run" or equivalent button.

  • Data Interpretation:

    • Lipinski's Rule of Five: Assess compliance. Violations may predict poor oral bioavailability.

    • Gastrointestinal (GI) Absorption: The model predicts high or low absorption. High GI absorption is a desirable trait for orally administered drugs.[6][7]

    • Blood-Brain Barrier (BBB) Permeation: The prediction (Yes/No) indicates the likelihood of the compound crossing into the central nervous system. For many oncology targets, BBB non-permeability is preferred to avoid CNS side effects.[6][7]

    • CYP450 Inhibition: The tool predicts if the compound is likely to inhibit major cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition can lead to drug-drug interactions.

    • Substrate of P-glycoprotein (P-gp): Predicts if the compound is likely to be a substrate for this major efflux transporter, which can limit intracellular accumulation and bioavailability.

Causality Behind Experimental Choices:

  • In silico modeling is employed as a cost-effective, high-throughput screening method to prioritize compounds before committing to resource-intensive in vitro and in vivo studies. It allows for the early identification of potential pharmacokinetic flaws.

Part 2: In Vitro Pharmacokinetic Profiling

In vitro assays provide the first experimental data on a compound's metabolic fate and distribution characteristics.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance rate of a quinazoline derivative in the primary organ of metabolism, the liver.

Principle: The compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human or rodent liver microsomes on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution (cofactor for CYP enzymes) in buffer.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsome suspension (to a final protein concentration of 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.

Trustworthiness and Self-Validation:

  • The protocol includes a "time zero" sample to establish the initial concentration and control for any non-enzymatic degradation.

  • A control incubation without NADPH is run in parallel to confirm that metabolism is cofactor-dependent.

  • A known "high-clearance" compound (e.g., verapamil) is often included as a positive control to ensure the microsomes are metabolically active.

Part 3: In Vivo Pharmacokinetics: A Profile Based on the Gefitinib Surrogate

In vivo studies are essential to understand how a compound behaves in a whole organism. The following sections describe the expected pharmacokinetic profile of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivatives, based on extensive data from gefitinib.[10][11][12][13]

Absorption

Gefitinib exhibits slow absorption following oral administration, with peak plasma concentrations reached within 3 to 7 hours.[13] Its oral bioavailability is approximately 60%.[13] For the target quinazoline derivative, a similar absorption profile can be anticipated. The high lipophilicity suggests good passive diffusion across the gut wall, but poor aqueous solubility might be a rate-limiting factor.

Distribution

Gefitinib is extensively distributed into tissues, with a large volume of distribution (Vd) of 6.3-10.4 L/kg in preclinical species.[11] It is also highly bound to plasma proteins (~95%), primarily albumin and alpha-1-acid glycoprotein.[13] This extensive tissue distribution is a key feature; plasma concentrations may not always be an accurate surrogate for the concentration at the target site (e.g., the tumor).[13] The 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivative is expected to show similar extensive tissue distribution and high plasma protein binding due to its lipophilic nature.

Metabolism

The metabolism of gefitinib is complex and primarily mediated by CYP3A4 in the liver.[13] The major metabolic pathways include:

  • O-demethylation of the methoxypropoxy side chain.

  • Oxidative defluorination of the halogenated phenyl group.

  • Morpholine ring opening .[11][14]

For 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, the following metabolic pathways are predicted:

  • O-demethylation at the 7-methoxy position, a common metabolic route for methoxy-substituted aromatics.

  • Oxidation of the quinazoline ring system.

  • Hydrolytic dechlorination at the 4-position, though this is less common than nucleophilic displacement.

  • Metabolism of the trifluoromethyl group is generally slow, contributing to the metabolic stability of the molecule.

The diagram below illustrates these probable metabolic transformations.

parent 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline met1 O-demethylation (7-hydroxy metabolite) parent->met1 CYP-mediated met2 Ring Hydroxylation parent->met2 CYP-mediated met3 Dechlorination (4-oxo metabolite) parent->met3 Hydrolysis

Caption: Predicted metabolic pathways of the quinazoline core.

Excretion

Following administration of radiolabeled gefitinib, the majority of the dose is excreted in the feces, with less than 10% eliminated via the urine, indicating that biliary excretion is the primary route of elimination for the parent drug and its metabolites.[14] The plasma half-life of gefitinib in humans is long, at approximately 48 hours.[13] A similar excretion profile, dominated by fecal elimination, is expected for the target derivative.

Summarized Pharmacokinetic Parameters (Based on Gefitinib Surrogate)
ParameterValue (Gefitinib in Humans)Expected Profile for Target Derivative
Bioavailability (F) ~60%Moderate to High
Tmax (oral) 3 - 7 hoursSlow absorption
Plasma Protein Binding ~95%High
Volume of Distribution (Vd) ~1400 LHigh
Clearance (CL) ~500 mL/minLow to Moderate
Half-life (t½) ~48 hoursLong
Primary Excretion Route FecesFeces

Part 4: Bioanalytical Methodology

Accurate quantification of the drug in biological matrices is the bedrock of any pharmacokinetic study.

Experimental Protocol: LC-MS/MS Quantification in Plasma

Objective: To develop a sensitive and specific method for quantifying the quinazoline derivative in plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a 96-well plate, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

    • Vortex or shake vigorously for 5 minutes to precipitate plasma proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the clear supernatant to a new plate for injection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from low to high organic (e.g., 5% to 95% B in 3 minutes) to elute the analyte and wash the column.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Optimize the precursor ion (Q1) to product ion (Q3) transitions for both the analyte and the internal standard. For the parent compound, the protonated molecule [M+H]+ would be the precursor. Product ions would be generated by fragmentation (e.g., loss of CF3 or Cl).

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages to achieve maximal signal intensity.

Causality Behind Experimental Choices:

  • Protein Precipitation is chosen for its speed and simplicity, making it suitable for high-throughput analysis.

  • Reversed-phase LC is ideal for separating moderately lipophilic small molecules from endogenous plasma components.

  • ESI in positive mode is selected because the nitrogen atoms in the quinazoline ring are readily protonated.

  • MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway, minimizing interference from the complex biological matrix.

Part 5: Potential Drug-Target Interactions and Signaling Pathways

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for inhibiting ATP-binding sites of tyrosine kinases.[15][16] Derivatives of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, created by substituting the 4-chloro group, are highly likely to target the EGFR signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT Gene Gene Transcription AKT->Gene RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation EGF EGF (Ligand) EGF->EGFR Drug Quinazoline Inhibitor Drug->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Inhibition of EGFR phosphorylation prevents the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt cascades, which are crucial for tumor growth and survival.[16] Pharmacodynamic studies for these compounds would involve measuring the phosphorylation status of EGFR and downstream effectors like ERK in tumor models following drug administration.[10][12]

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for understanding the pharmacokinetics of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivatives. Based on established principles and data from the surrogate molecule gefitinib, this class of compounds is expected to exhibit moderate oral bioavailability, extensive tissue distribution, a long half-life, and clearance primarily through hepatic metabolism and fecal excretion. The protocols and rationale provided herein offer a clear roadmap for the preclinical development of these promising therapeutic candidates.

Future experimental work should focus on validating these predictions through direct in vitro and in vivo ADME studies of novel derivatives. Metabolite identification studies will be crucial to confirm the predicted metabolic pathways and to assess whether any metabolites are pharmacologically active or contribute to toxicity. This foundational pharmacokinetic knowledge is indispensable for guiding lead optimization, designing appropriate dosing regimens for efficacy and toxicology studies, and ultimately, translating a promising chemical scaffold into a clinically successful therapeutic agent.

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Foundational

Molecular Profiling and Synthetic Utility of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, halogenated azaarenes serve as foundational building blocks for synthesizing targeted therapeutics, particularly kinase inhibitors. 4-Chloro-7-methoxy-2-(trifl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated azaarenes serve as foundational building blocks for synthesizing targeted therapeutics, particularly kinase inhibitors. 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7) is a highly functionalized heterocyclic electrophile [1]. Its unique substitution pattern—combining an electron-withdrawing trifluoromethyl group, an electron-donating methoxy group, and a reactive carbon-chlorine bond—creates a highly tunable scaffold.

This whitepaper provides an in-depth analysis of its exact mass and molecular weight, establishes self-validating protocols for high-resolution mass spectrometry (HRMS), and details the mechanistic causality behind its utility in regioselective nucleophilic aromatic substitution (S_N_Ar) reactions.

Physicochemical Framework & Structural Causality

Understanding the exact mass and molecular weight of a compound is critical for identifying isotopic signatures and predicting reactivity. The molecular formula for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is C₁₀H₆ClF₃N₂O .

  • Molecular Weight (Average Mass): 262.61 g/mol This value accounts for the natural isotopic distribution of all elements in the molecule. The presence of chlorine, which exists naturally as ³⁵Cl (~75%) and ³⁷Cl (~25%), heavily influences this average.

  • Monoisotopic Exact Mass: 262.012075 Da The exact mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O) [4]. In high-resolution mass spectrometry, identifying this precise monoisotopic peak is essential to differentiate the target compound from isobaric impurities.

Structural Causality

The reactivity of this molecule is dictated by its electronic distribution:

  • C4-Chloro Group: Acts as an optimal leaving group. The adjacent nitrogen atoms (N1 and N3) withdraw electron density from the C4 position, making it highly electrophilic.

  • C2-Trifluoromethyl Group: This strongly electron-withdrawing group (EWG) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring, further activating the C4 position toward nucleophilic attack [3].

  • C7-Methoxy Group: Provides an electron-donating resonance effect that tunes the lipophilicity and hydrogen-bond acceptor profile of the resulting drug candidate.

Quantitative Data Summary
PropertyValue
IUPAC Name 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
CAS Number 951904-99-7
Molecular Formula C₁₀H₆ClF₃N₂O
Molecular Weight 262.61 g/mol
Monoisotopic Exact Mass 262.012075 Da
Expected [M+H]⁺ m/z (³⁵Cl) 263.0194
Expected [M+H]⁺ m/z (³⁷Cl) 265.0164

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the exact mass of the compound, a self-validating LC-MS/TOF (Time-of-Flight) protocol must be employed. The causality behind this specific setup is to leverage the unique isotopic signature of the chlorine atom as an internal confirmation metric.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (MeCN) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 MeCN:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton source to facilitate efficient positive electrospray ionization (ESI+).

  • Mass Calibration (Lock-Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously as an internal lock-mass standard. Causality: Real-time mass correction ensures mass accuracy remains below 2 ppm, which is mandatory for verifying the exact mass of 262.012075 Da.

  • Ionization & Acquisition: Run the sample in ESI+ mode. Scan range: m/z 100 to 500.

  • Self-Validating Data Analysis:

    • Locate the monoisotopic [M+H]⁺ peak at exactly m/z 263.0194 .

    • Validation Check: Confirm the presence of the [M+2+H]⁺ peak at m/z 265.0164 . The system validates itself if the intensity ratio of the m/z 263 to m/z 265 peaks is approximately 3:1 , confirming the presence of a single chlorine atom.

Mechanistic Pathways: Regioselective S_N_Ar

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is primarily utilized to synthesize 4-aminoquinazolines, a privileged scaffold in medicinal chemistry [2]. The reaction proceeds via a Regioselective Nucleophilic Aromatic Substitution (S_N_Ar).

Because the C4 carbon has the highest LUMO coefficient, nucleophiles (such as primary amines) selectively attack this position. The reaction transitions through a tetrahedral intermediate known as a Meisenheimer Complex , followed by the rapid elimination of the chloride ion to restore aromaticity [2][3].

SNAr_Mechanism Electrophile 4-Chloro-7-methoxy-2- (trifluoromethyl)quinazoline Meisenheimer Meisenheimer Complex (C4 Tetrahedral Intermediate) Electrophile->Meisenheimer Nucleophilic Attack at C4 Nucleophile Nucleophile (e.g., Primary Amine) Nucleophile->Meisenheimer Donates Electron Pair Product 4-Amino-Substituted Quinazoline Derivative Meisenheimer->Product Rearomatization LeavingGroup Chloride Ion (Cl-) Meisenheimer->LeavingGroup Elimination

Figure 1: Regioselective SNAr pathway at the C4 position via a Meisenheimer complex intermediate.

Experimental Workflow: Self-Validating S_N_Ar Coupling

To utilize this compound in drug synthesis, the following protocol outlines a robust, self-validating amination workflow.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent (eq) of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Nucleophile & Base Addition: Add 1.2 eq of the desired primary amine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The S_N_Ar reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the nucleophilic amine, rendering it unreactive and stalling the reaction. DIPEA acts as a non-nucleophilic acid scavenger to drive the reaction forward.

  • Thermal Activation: Stir the reaction mixture at 80°C under an inert argon atmosphere for 4–6 hours. Causality: Elevated temperatures provide the activation energy required to overcome the steric hindrance of forming the Meisenheimer complex.

  • In-Process Self-Validation: At the 4-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is deemed successfully complete when the characteristic 3:1 isotopic cluster at m/z 263/265 (starting material) is completely depleted, and a new mass peak corresponding to the exact mass of the coupled product (lacking the chlorine isotope pattern) dominates the chromatogram.

  • Workup: Quench the reaction with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS 951904-99-7)
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PMC - NIH URL
  • Source: Journal of the American Chemical Society (ACS)
  • Title: 2-(2-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one (Formula C₁₀H₆ClF₃N₂O Exact Mass Data)

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Rationale The 4-aminoquinazoline scaffold is a universally recognized privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

The 4-aminoquinazoline scaffold is a universally recognized privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib)[1][2]. The functionalization of the highly specific building block, 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS 951904-99-7) , via nucleophilic aromatic substitution (SNAr) provides direct access to novel, metabolically stable analogs. The incorporation of the 2-trifluoromethyl group significantly enhances lipophilicity and target residence time, while the 7-methoxy group provides a vector for modulating physicochemical properties.

Mechanistic Causality & Electronic Effects

Successful SNAr at the quinazoline core relies on the intense electrophilicity of the C4 position. As an application scientist, understanding the electronic push-and-pull of this specific substrate is critical for optimizing yields:

  • Regioselectivity & Activation: Density Functional Theory (DFT) calculations confirm that the C4 carbon of the quinazoline ring possesses a high Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetically and thermodynamically favored site for nucleophilic attack[2]. In this specific substrate, the 2-trifluoromethyl group acts as a powerful electron-withdrawing group (EWG), further depressing the LUMO energy and accelerating the reaction.

  • Substituent Modulation: While the 7-methoxy group is an electron-donating group (EDG) via resonance, its meta-relationship to the C4 reaction center ensures that its deactivating effect is minimal, preserving the substrate's high reactivity.

  • Solvation Dynamics: The choice of solvent dictates the stabilization of the anionic Meisenheimer-type intermediate. Polar aprotic solvents (e.g., 1,4-dioxane, THF) are preferred as they solubilize the reactants without competing as nucleophiles[3]. While acidic conditions can theoretically accelerate the reaction via electrophilic solvation (protonation of N1/N3)[4][5], basic conditions utilizing N,N-diisopropylethylamine (DIPEA) are recommended to neutralize the generated HCl, preventing the deactivation of the incoming amine nucleophile[2].

Optimization of Reaction Conditions

Quantitative data for the functionalization of 4-chloroquinazolines dictates that reaction parameters must be tuned based on the nucleophilicity of the incoming amine.

Nucleophile ClassRecommended SolventBaseTemperature / MethodExpected TimeYield Profile
Aliphatic Amines (1°, 2°) 1,4-Dioxane or THFDIPEA (2.0 eq)25–60 °C (Thermal)2–6 hHigh (>80%)
Electron-Rich Anilines 1,4-DioxaneDIPEA (2.5 eq)80 °C (Thermal)12–18 hGood (60–80%)
Electron-Poor Anilines THF/H₂O (4:1) or DioxaneDIPEA (3.0 eq)120–140 °C (Microwave)15–30 minModerate to Good

Experimental Workflow

Workflow Step1 Preparation 4-Chloroquinazoline + Amine Nucleophile Step2 Reaction Conditions Solvent: Dioxane/THF Base: DIPEA Step1->Step2 Branch Heating Method? Step2->Branch Thermal Conventional 80°C, 12-24 h Branch->Thermal Scale-up Microwave Microwave 120-140°C, 15-30 min Branch->Microwave Library Gen Step3 Workup & Purification Aqueous quench, Extraction & CC Thermal->Step3 Microwave->Step3 QC Quality Control LC-MS & NMR (Verify C4 Regioselectivity) Step3->QC

Fig 1: Experimental workflow for the SNAr of 4-chloroquinazolines.

Detailed Experimental Protocols

Protocol A: Conventional Thermal SNAr (Optimal for Aliphatic Amines & Electron-Rich Anilines)

Causality Insight: Conventional heating in 1,4-dioxane provides a controlled environment for highly nucleophilic amines, minimizing exothermic degradation and ensuring high regiochemical fidelity[2].

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (1.0 mmol, ~262.6 mg) in anhydrous 1,4-dioxane (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol, ~435 µL) to the solution. Note: DIPEA is chosen over triethylamine due to its higher steric bulk, which prevents it from acting as a competing nucleophile or forming complex adducts.[3]

  • Nucleophile Addition: Slowly add the desired amine (1.2 mmol) dropwise (if liquid) or in small portions (if solid).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Stir continuously for 12–18 hours. Monitor the reaction progression via TLC (Hexanes/EtOAc 7:3) or LC-MS until the complete consumption of the starting material is observed[2].

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding distilled water (15 mL), which often precipitates the desired 4-aminoquinazoline product.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

Protocol B: Microwave-Assisted SNAr (Optimal for Electron-Poor Anilines & Library Generation)

Causality Insight: Electron-deficient anilines suffer from low nucleophilicity, leading to sluggish reaction rates and increased hydrolysis side-products under thermal conditions. Microwave irradiation rapidly overcomes this activation energy barrier, promoting fast and efficient N-arylation[1].

  • Preparation: To a 10 mL microwave-safe vial, add the quinazoline substrate (0.5 mmol), the electron-poor aniline (0.75 mmol), and DIPEA (1.5 mmol).

  • Solvent System: Suspend the mixture in a THF/H₂O (4:1 v/v, 3.0 mL) solvent system. Note: The addition of water enhances microwave energy absorption and increases the solubility of the transient polar intermediates, facilitating the rapid collapse of the Meisenheimer complex.[1]

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120–140 °C for 15–30 minutes.

  • Workup: Dilute the cooled mixture with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to remove acidic byproducts. Dry and concentrate the organic layer for subsequent purification.

Troubleshooting & Self-Validating Quality Control

  • Hydrolysis Side-Reactions: The most common failure mode is the formation of 7-methoxy-2-(trifluoromethyl)quinazolin-4-ol. This occurs when adventitious water outcompetes the amine[5]. To validate the integrity of your system, run a blank LC-MS of your solvent/base mixture. If the hydroxylated side-product exceeds 5%, switch to strictly anhydrous solvents and ensure the amine is fully liberated from any hydrochloride salts prior to use[3].

  • Incomplete Conversion: If unreacted starting material persists, verify the quality of the amine (free base vs. salt). If an amine hydrochloride salt is used, the equivalents of DIPEA must be proportionally increased to maintain the basicity required to drive the reaction forward[3].

  • Chemoselectivity in Diamines: When utilizing complex nucleophiles like aminopyrazoles, SNAr conditions strictly favor the primary amine over secondary cyclic amines. If functionalization at a secondary amine is desired, transition-metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination utilizing Xantphos) must be employed instead[6].

References

  • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." (December 20, 2024). URL:[Link][2]

  • Beilstein Journal of Organic Chemistry. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." (December 22, 2021). URL:[Link][1]

  • Frontiers in Chemistry / PMC. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." (October 23, 2018). URL:[Link][4]

  • Organic Letters / ACS Publications. "Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles." URL:[Link][6]

  • ACS Omega / PMC. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." URL:[Link][5]

Sources

Application

using 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline as a kinase inhibitor precursor

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of numerous biologically active compounds.[1][2] Its derivatives have sho...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of numerous biologically active compounds.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] In the realm of oncology, the 4-anilinoquinazoline scaffold has been particularly successful, leading to the development of several approved kinase inhibitor drugs that have revolutionized cancer therapy.[6]

This document provides a detailed guide for researchers and drug development professionals on the use of a specific, highly functionalized quinazoline derivative, 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline , as a precursor for the synthesis of novel kinase inhibitors. We will explore its synthetic pathway, its potential as a versatile starting material, and provide detailed protocols for its conversion into potential therapeutic agents, along with methods for their biological evaluation.

A Versatile Precursor: 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

The subject of this guide, 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, is a promising starting material for several reasons. The chlorine atom at the 4-position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a variety of amine-containing fragments, a key step in the synthesis of many kinase inhibitors.[6] The methoxy group at the 7-position can influence the compound's solubility and metabolic stability, while the trifluoromethyl group at the 2-position can enhance its binding affinity and cell permeability.[7]

Synthetic Workflow: From Precursor to Potential Inhibitor

The synthesis of kinase inhibitors from 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline generally follows a two-stage process: first, the synthesis of the precursor itself, and second, the nucleophilic aromatic substitution to introduce the desired side chain.

Part 1: Synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

A plausible synthetic route to 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline begins with a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core, followed by chlorination.

Protocol 1: Synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Step 1: Cyclization to form 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

A suitable starting material for this synthesis is 2-amino-4-methoxybenzoic acid. This can be reacted with trifluoroacetic anhydride or a similar reagent to introduce the trifluoromethyl group and induce cyclization.

Reagent/SolventQuantityPurpose
2-amino-4-methoxybenzoic acid1 equivalentStarting material
Trifluoroacetic anhydride1.5 equivalentsSource of trifluoromethyl group and cyclizing agent
PyridineCatalytic amountBase catalyst
TolueneSolvent

Procedure:

  • To a stirred solution of 2-amino-4-methoxybenzoic acid in toluene, add a catalytic amount of pyridine.

  • Slowly add trifluoroacetic anhydride to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Chlorination to yield 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

The quinazolinone intermediate is then chlorinated to introduce the reactive chloro group at the 4-position.[8]

Reagent/SolventQuantityPurpose
7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one1 equivalentIntermediate
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)ExcessChlorinating agent
N,N-Dimethylformamide (DMF)Catalytic amountCatalyst

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Carefully remove the excess chlorinating agent under reduced pressure.

  • The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The precipitated product, 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography if necessary.

Part 2: Synthesis of 4-Anilinoquinazoline Derivatives

The 4-chloroquinazoline precursor is a versatile intermediate for the synthesis of a library of potential kinase inhibitors through nucleophilic aromatic substitution with various anilines.[6][9][10]

Protocol 2: General Procedure for the Synthesis of 4-Anilino-7-methoxy-2-(trifluoromethyl)quinazoline Derivatives

Reagent/SolventQuantityPurpose
4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline1 equivalentPrecursor
Substituted Aniline1.1 equivalentsNucleophile
Isopropanol or n-ButanolSolvent
Hydrochloric acid (catalytic)Catalytic amountAcid catalyst

Procedure:

  • Dissolve 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline and the desired substituted aniline in isopropanol or n-butanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Synthetic Workflow Diagram

G A 2-Amino-4-methoxybenzoic Acid B 7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one A->B Trifluoroacetic Anhydride, Pyridine C 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline B->C SOCl₂ or POCl₃, DMF D 4-Anilino-7-methoxy-2-(trifluoromethyl)quinazoline Derivatives C->D Substituted Aniline, Acid Catalyst

Caption: Synthetic workflow for 4-anilinoquinazoline derivatives.

Potential Kinase Targets and Biological Evaluation

The quinazoline scaffold is a well-established pharmacophore for inhibitors of several kinase families, most notably Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] The specific substitution pattern of the synthesized derivatives will determine their target selectivity and potency.

In Vitro Kinase Inhibition Assay

A crucial step in the evaluation of novel compounds is to determine their inhibitory activity against a panel of purified kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

Principle:

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using an in vitro assay that measures the phosphorylation of a substrate.

Materials:

  • Purified kinase enzyme

  • Specific peptide substrate for the kinase

  • Test compounds (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the kinase enzyme, and the peptide substrate.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase or no ATP).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

To assess the anti-proliferative effects of the synthesized compounds on cancer cells, a cell-based assay such as the MTT or MTS assay can be employed.

Protocol 4: Cell Proliferation Assay (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Representative Signaling Pathway

The synthesized quinazoline derivatives are expected to target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A common target for this class of compounds is the EGFR signaling pathway.

EGFR Signaling Pathway Diagram

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline represents a valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its strategic functionalization provides a platform for generating diverse libraries of compounds for screening against various kinase targets. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new quinazoline-based compounds with the potential to become next-generation therapeutics. As with all chemical research, appropriate safety precautions should be taken when handling the reagents described in these protocols. The provided methodologies are based on established chemical principles and should be adapted and optimized for specific research applications.

References

  • ResearchGate. (2024, January 17). Chemistry and Pharmacology of Quinazoline Scaffolds-a review. [Link]

  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • PubMed. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. [Link]

  • IntechOpen. (2023, November 10). Quinazoline and Its Derivatives: Privileged Heterocyclic Scaffolds in Antileishmanial Drug Discovery. [Link]

  • MDPI. (2025, January 26). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. [Link]

  • ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

  • PMC. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • Semantic Scholar. (n.d.). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. [Link]

  • (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • PMC. (n.d.). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI. (2022, June 17). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

  • (n.d.).
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • MDPI. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). [Link]

  • PMC. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]

Sources

Method

Application Note: Step-by-Step Amination of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Introduction & Mechanistic Rationale The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) targeting epidermal growth factor receptors (EGFR)[1][2]. The functionalization of the C4 position via Nucleophilic Aromatic Substitution ( SN​Ar ) is the most critical bond-forming step in synthesizing these active pharmaceutical ingredients[3].

For the specific substrate 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7), the reaction kinetics and chemoselectivity are governed by a distinct interplay of electronic effects:

  • Intrinsic Electrophilicity: The C4 carbon is highly electron-deficient due to the electron-withdrawing nature of the adjacent N1 and N3 pyrimidine nitrogens[3].

  • Inductive Acceleration (Causality of High Reactivity): The 2-trifluoromethyl ( −CF3​ ) group exerts a powerful electron-withdrawing inductive effect ( −I ). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline ring, stabilizing the anionic transition state and accelerating the rate-limiting nucleophilic attack by the amine[4].

  • Resonance Modulation: The 7-methoxy group provides an electron-donating resonance effect ( +M ). While +M groups typically deactivate SN​Ar reactions, the overwhelming electron deficiency caused by the pyrimidine core and the CF3​ group ensures that the C4 position remains highly reactive, allowing the reaction to proceed under mild conditions without transition-metal catalysis[1][5].

Reaction Pathway & Workflow Visualization

SNAr_Workflow SM 4-Chloro-7-methoxy- 2-(CF₃)quinazoline (Electrophile) Mix Solvent & Base Addition (e.g., i-PrOH, DIPEA) SM->Mix Amine Primary/Secondary Amine (Nucleophile) Amine->Mix Meisenheimer Meisenheimer Complex (Addition at C4) Mix->Meisenheimer Heat (RT to 80°C) Elimination Chloride Expulsion (- HCl / Base•HCl) Meisenheimer->Elimination Fast Product 4-Amino-7-methoxy- 2-(CF₃)quinazoline (Target Scaffold) Elimination->Product

Workflow and mechanism for the SNAr amination of 4-chloroquinazoline derivatives.

Empirical Data: Reaction Condition Matrix

The choice of solvent, base, and temperature is dictated by the nucleophilicity of the amine. The following table summarizes the optimized parameters for different amine classes reacting with 4-chloroquinazolines[2][3][5].

Amine ClassExample NucleophileSolventBase (Equiv)Temp (°C)Time (h)Expected Yield (%)
Primary Alkyl Benzylaminei-PrOHDIPEA (2.0)602 - 485 - 95
Secondary Cyclic MorpholineDMF K2​CO3​ (2.5)RT - 501 - 390 - 98
Aniline (EDG/Neutral) 4-Fluoroanilinei-PrOHNone or HCl (cat)80 (Reflux)6 - 1275 - 85
Aniline (EWG) 4-NitroanilineDMFNaH (1.5)10012 - 2450 - 70

Self-Validating Experimental Protocol

This protocol is scaled for 1.0 mmol of starting material and utilizes a secondary cyclic amine (e.g., morpholine) as the model nucleophile.

Materials & Reagents
  • Electrophile: 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (1.0 mmol, 262.6 mg)

  • Nucleophile: Morpholine (1.2 mmol, 104.5 mg / 104 µL)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg / 348 µL)

  • Solvent: Isopropanol (i-PrOH) or N,N-Dimethylformamide (DMF) (5.0 mL, anhydrous)

Step-by-Step Procedure
  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline (262.6 mg, 1.0 eq).

  • Solvation: Suspend the starting material in 5.0 mL of anhydrous i-PrOH. Stir at room temperature for 5 minutes.

  • Base Addition: Add DIPEA (348 µL, 2.0 eq) dropwise via syringe. The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Nucleophile Addition: Add morpholine (104 µL, 1.2 eq) dropwise.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 50°C using an oil bath or heating block. Stir continuously.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol is a self-validating system, perform the following checks:

  • TLC Monitoring: At t = 1 hour, take a 10 µL aliquot, dilute in 100 µL Ethyl Acetate (EtOAc), and spot on a silica gel TLC plate alongside the starting material. Elute with Hexane/EtOAc (1:1).

    • Validation: The starting material (high Rf​ ) should disappear. The product will appear at a lower Rf​ and exhibit strong blue/green fluorescence under 365 nm UV light due to the push-pull conjugated system established by the amine donor and the pyrimidine/CF3 acceptor.

  • LC-MS Aliquot: If TLC is ambiguous, inject a diluted aliquot into an LC-MS.

    • Validation: Look for the disappearance of the characteristic 3:1 isotopic chlorine cluster [M+H]+ at m/z 263/265, and the appearance of the product mass [M+H]+ at m/z 314 without the chlorine isotope pattern.

Workup & Purification
  • Quenching: Once IPC confirms complete conversion, remove the flask from heat and allow it to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into 25 mL of ice-cold distilled water under vigorous stirring. The product, being highly lipophilic, will precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water ( 3×10 mL) to remove residual DIPEA salts and unreacted morpholine.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the crude 4-amino-7-methoxy-2-(trifluoromethyl)quinazoline derivative.

  • (Optional)Recrystallization: If HPLC purity is <95%, recrystallize the solid from boiling ethanol.

Analytical Validation

Confirm the structural integrity of the synthesized compound using the following spectroscopic markers:

  • 1 H NMR (400 MHz, DMSO- d6​ ): The most diagnostic signal is the aromatic proton at the C5 position. In the starting material, the C5 proton is highly deshielded by the adjacent C4-chloride. Upon amination, the electron-donating nature of the amine shifts the C5 proton upfield (e.g., from ~8.2 ppm to ~7.6 ppm). The methoxy group will appear as a sharp singlet integrating to 3H at ~3.9 ppm.

  • 19 F NMR (376 MHz, DMSO- d6​ ): A sharp singlet at approximately -70 to -72 ppm confirms the retention of the 2-trifluoromethyl group.

References

  • recent advances in selective functionalization of the quinazoline scaffold. doi.org.
  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. acs.org.
  • Synthesis and Preliminary in-vitro Cytotoxic Activity of Morpholino Propoxy Quinazoline Deriv
  • A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • 7-(Trifluoromethyl)quinazoline. benchchem.com.

Sources

Application

Characterizing a Novel Kinase Inhibitor: In Vitro Assay Preparation for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

This comprehensive guide provides a detailed framework and step-by-step protocols for the initial in vitro characterization of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, a novel small molecule with potential as a...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed framework and step-by-step protocols for the initial in vitro characterization of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, a novel small molecule with potential as a kinase inhibitor. Given the prevalence of the quinazoline scaffold in clinically approved kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR), this document will use the EGFR signaling pathway as a representative model for assay development and validation.[1][2][3][4] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to rigorously assess the biochemical potency, cellular efficacy, and target engagement of this compound.

Introduction: The Quinazoline Scaffold and EGFR Inhibition

The quinazoline core is a privileged structure in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2][3] Compounds such as gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, have been successfully developed as targeted therapies for non-small cell lung cancer (NSCLC) by inhibiting the tyrosine kinase activity of EGFR.[5][6][7][8][9] EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[10][11][12][13][14][15] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][11]

This application note details the essential in vitro assays to determine if 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline can effectively inhibit EGFR kinase activity, suppress the proliferation of EGFR-dependent cancer cells, and engage its target within a cellular context.

Experimental Strategy: A Three-Tiered Approach to In Vitro Characterization

A robust initial assessment of a potential kinase inhibitor involves a multi-faceted approach, moving from a purified biochemical system to a more complex cellular environment. This ensures that the observed effects are directly attributable to the compound's interaction with its intended target and translates to a relevant biological outcome.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Efficacy cluster_2 Tier 3: Target Engagement biochem In Vitro Kinase Assay cell_via Cell Viability/Cytotoxicity Assay biochem->cell_via Validate cellular activity western Western Blot Analysis cell_via->western Confirm mechanism of action

Caption: A three-tiered workflow for in vitro characterization of a novel kinase inhibitor.

Tier 1: Biochemical Potency Assessment

The first step is to determine if the compound directly interacts with and inhibits the purified target enzyme. An in vitro kinase assay measures the enzymatic activity of EGFR in a cell-free system, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescent ADP-Glo™ Format)

This protocol is adapted from established methods for measuring kinase activity.[16][17][18] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

A. Reagent Preparation:

  • Kinase Buffer (1X): 20 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT. Prepare from a 10X stock.

  • Recombinant Human EGFR: Dilute to the desired concentration (e.g., 5 nM) in 1X Kinase Buffer.[19] The optimal concentration should be determined empirically.

  • ATP Solution: Prepare a stock solution of ATP in water. For the assay, dilute to the desired final concentration (typically at or near the Km for ATP, e.g., 15 µM) in 1X Kinase Buffer.[19]

  • Substrate: A suitable peptide substrate for EGFR, such as Poly(Glu, Tyr) 4:1. Dilute to the working concentration in 1X Kinase Buffer.

  • Test Compound: Prepare a 10 mM stock solution of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in 100% DMSO. Create a serial dilution series in DMSO.

B. Assay Procedure:

  • Compound Plating: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well low-volume plate.

  • Enzyme Addition: Add 2 µL of the diluted EGFR enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 20-30 minutes.

  • Reaction Initiation: Prepare a master mix of the substrate and ATP in 1X Kinase Buffer. Add 2 µL of this mix to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]

  • Data Acquisition: Measure the luminescence using a plate reader.

C. Data Analysis:

ParameterDescription
Blank No enzyme control
Positive Control Enzyme + Substrate + ATP (DMSO vehicle)
Test Wells Enzyme + Substrate + ATP + Test Compound
Calculation Normalize the data to the positive (100% activity) and blank (0% activity) controls.
IC50 Determination Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Tier 2: Cellular Efficacy Assessment

Following the confirmation of biochemical potency, the next critical step is to evaluate the compound's effect on cancer cells that are dependent on EGFR signaling. A cell viability assay will determine the compound's ability to inhibit cell proliferation or induce cytotoxicity.

Cell Line Selection: A431

The A431 human epidermoid carcinoma cell line is an excellent model for this purpose as it overexpresses EGFR, with up to 2 million receptors per cell.[20][21][22][23] This high level of EGFR expression makes the cells highly sensitive to EGFR inhibitors.

Protocol 2: Cell Viability Assay (WST-1 Method)

The WST-1 assay is a colorimetric method for the quantification of cell proliferation and viability.[24][25] Metabolically active cells reduce the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.[24]

A. Reagent Preparation:

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Prepare serial dilutions of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • WST-1 Reagent: Use a commercially available WST-1 reagent.

B. Assay Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[26] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the test compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[25][27]

  • Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.[24]

  • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm is recommended.[25]

C. Data Analysis:

ParameterDescription
Blank Medium only + WST-1
Control Cells + Vehicle (DMSO) + WST-1
Test Wells Cells + Test Compound + WST-1
Calculation Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells.
IC50 Determination Plot the percent viability versus the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Tier 3: Cellular Target Engagement and Mechanism of Action

To confirm that the observed cytotoxic effects are due to the inhibition of EGFR signaling, it is essential to measure the phosphorylation status of EGFR and its downstream effectors. Western blotting is a robust technique for this purpose.[11] A potent EGFR inhibitor should decrease the phosphorylation of EGFR and its downstream targets in a dose-dependent manner.[28]

G cluster_0 Experimental Steps A 1. Cell Culture & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-EGFR, p-AKT) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Stripping & Re-probing (Total EGFR, Total AKT, Loading Control) H->I

Caption: Workflow for Western blot analysis of EGFR pathway inhibition.

Protocol 3: Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol provides a method to assess the phosphorylation of EGFR (at Tyr1068) and a downstream target, AKT (at Ser473), in A431 cells.[11][29]

A. Sample Preparation and Lysis:

  • Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with varying concentrations of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.[29][30]

  • Cell Lysis: Place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

  • Harvest Lysate: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Clarify Lysate: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[29]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

B. Electrophoresis and Blotting:

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% gradient) and separate the proteins by electrophoresis.[29]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

C. Immunodetection:

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[29]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR (Tyr1068) and p-AKT (Ser473) overnight at 4°C in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR, total AKT, and a loading control like β-actin or GAPDH.[29][31]

D. Data Analysis and Expected Outcome:

Treatment with an effective concentration of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is expected to show a dose-dependent decrease in the bands corresponding to p-EGFR and p-AKT, while the levels of total EGFR, total AKT, and the loading control should remain relatively constant. Densitometry can be used to quantify the changes in protein phosphorylation.

Conclusion

The protocols described in this application note provide a robust and logical workflow for the initial in vitro characterization of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline as a potential EGFR kinase inhibitor. By systematically assessing its biochemical potency, cellular efficacy, and mechanism of action, researchers can generate the critical data necessary to validate this compound as a promising lead for further preclinical development.

References

  • Gefitinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Retrieved from [Link]

  • Baselga, J., & Averbuch, S. D. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4212s-4216s.
  • Kim, E. S., & Lee, J. J. (2006). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Cancer, 107(11), 2497-2506.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Sharma, S., & Singh, R. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Molecular Structure, 1315, 138245.
  • Nanopartikel.info. (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells. Retrieved from [Link]

  • PubMed. (2025, October 15). Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Pop, O. M., & Pop, C. R. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4909.
  • Wee, P., & Wang, Z. (2017).
  • Brieflands. (2022, March 7). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2024, November 3). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Retrieved from [Link]

  • PubMed. (2014, December 15). Identification of Novel 4-anilinoquinazoline Derivatives as Potent EGFR Inhibitors Both Under Normoxia and Hypoxia. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride? Retrieved from [Link]

  • Cytion. (n.d.). A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research. Retrieved from [Link]

  • SignalChem. (n.d.). EGFR (d746-750) Kinase Assay Protocol. Retrieved from [Link]

  • PubMed. (2016, February 15). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. Retrieved from [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. (2016, December 1). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design and discovery of 4-anilinoquinazoline ureas as multikinase inhibitors targeting BRAF, VEGFR-2 and EGFR. MedChemComm. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • SciSpace. (n.d.). Erlotinib NSCLC Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of erlotinib. Retrieved from [Link]

  • MDPI. (n.d.). EGFR-Targeted Cellular Delivery of Therapeutic Nucleic Acids Mediated by Boron Clusters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • PLOS One. (n.d.). Comparing the Epidermal Growth Factor Interaction with Four Different Cell Lines: Intriguing Effects Imply Strong Dependency of Cellular Context. Retrieved from [Link]

  • ResearchGate. (2011, March). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Anticancer Research. (2010, June 15). Effects of Anti-EGFR Antibody Cetuximab on Androgen-independent Prostate Cancer Cells. Retrieved from [Link]

  • Academic Journals. (2010, July 26). Construction of a high-EGFR expression cell line compare with A431 cell and used in EGFR drug-targeted screening with cell membr. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

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Method

The Versatile Building Block: Applications and Protocols of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in Medicinal Chemistry

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among the vast array of quinazoline derivatives, 4-Chloro-7-m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among the vast array of quinazoline derivatives, 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline has emerged as a highly versatile and valuable building block, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, for researchers, scientists, and drug development professionals.

The strategic placement of a chlorine atom at the 4-position renders the quinazoline core susceptible to nucleophilic aromatic substitution, creating a gateway for the introduction of diverse functionalities.[2] The electron-withdrawing trifluoromethyl group at the 2-position and the electron-donating methoxy group at the 7-position further modulate the electronic properties of the scaffold, influencing its reactivity and the biological activity of its downstream derivatives. These substitutions are not merely decorative; they are key to enhancing metabolic stability and lipophilicity, which can improve the overall pharmacological profile of the final drug candidates.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₅ClF₃N₂N/A
Molecular Weight 262.61 g/mol N/A
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from similar compounds
Reactivity The C4-chloro group is a good leaving group for SNAr reactions.[2]

Synthesis Pathway: A Generalized Protocol

Synthesis_Pathway cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4-methoxybenzoic acid C 7-Methoxy-2-(trifluoromethyl) quinazolin-4(3H)-one A->C Cyclocondensation B Trifluoroacetic anhydride B->C D 7-Methoxy-2-(trifluoromethyl) quinazolin-4(3H)-one F 4-Chloro-7-methoxy-2- (trifluoromethyl)quinazoline D->F Chlorination E POCl₃ or SOCl₂ E->F

Caption: Generalized synthetic workflow for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

Protocol 1: Synthesis of 7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

This protocol describes the formation of the quinazolinone precursor.

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • Trifluoroacetic anhydride

  • Pyridine (optional, as a base)

  • Anhydrous Toluene or other high-boiling aprotic solvent

  • Ethanol or Methanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-methoxybenzoic acid (1.0 eq) in anhydrous toluene.

  • Slowly add trifluoroacetic anhydride (1.2-1.5 eq) to the suspension. If desired, a catalytic amount of pyridine can be added.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold toluene, and then a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent such as ethanol or methanol to yield 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one as a solid.

Causality Behind Experimental Choices:

  • Trifluoroacetic anhydride: Serves as the source of the trifluoromethyl group and facilitates the cyclization to form the pyrimidine ring of the quinazolinone.

  • High Temperature: The cyclocondensation reaction requires thermal energy to overcome the activation barrier.

  • Aprotic Solvent: Toluene is used as it is inert under the reaction conditions and has a high boiling point suitable for reflux.

Protocol 2: Synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

This protocol details the chlorination of the quinazolinone precursor.

Materials:

  • 7-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Ice-cold water or saturated sodium bicarbonate solution

  • Ethyl acetate or DCM for extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A co-solvent such as toluene can be used.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (for POCl₃, ~105 °C; for SOCl₂, ~76 °C) and maintain for 2-4 hours, or until TLC analysis shows complete conversion.

  • Carefully remove the excess chlorinating agent under reduced pressure. Caution: POCl₃ and SOCl₂ are corrosive and react violently with water.

  • Slowly and carefully quench the reaction residue by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

Causality Behind Experimental Choices:

  • POCl₃ or SOCl₂: These are standard and effective chlorinating agents for converting hydroxyl groups on heterocyclic systems to chlorides.

  • Catalytic DMF: DMF accelerates the chlorination reaction by forming a Vilsmeier-Haack reagent in situ, which is a more potent electrophile.

  • Aqueous Workup: The quenching step is necessary to neutralize the acidic byproducts and hydrolyze any remaining chlorinating agent.

Applications in the Synthesis of Kinase Inhibitors

The primary application of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[5] The 4-chloro position serves as an electrophilic handle for the introduction of various aniline or other amine-containing fragments, which are crucial for binding to the ATP-binding pocket of the kinase.

Kinase_Inhibitor_Synthesis A 4-Chloro-7-methoxy-2- (trifluoromethyl)quinazoline C 4-Anilino-7-methoxy-2- (trifluoromethyl)quinazoline Derivative (Kinase Inhibitor) A->C Nucleophilic Aromatic Substitution (SNAr) B Substituted Aniline (or other amine) B->C

Caption: General reaction scheme for the synthesis of kinase inhibitors.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Anilines

This protocol outlines the coupling of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline with a substituted aniline to generate a 4-anilinoquinazoline derivative.

Materials:

  • 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

  • Substituted aniline (1.0-1.2 eq)

  • Isopropanol, n-Butanol, or DMF as the solvent

  • A base such as Diisopropylethylamine (DIPEA) or potassium carbonate (optional, but can accelerate the reaction)

  • Hydrochloric acid (HCl) in isopropanol or ether (for salt formation, if desired)

Procedure:

  • To a solution of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (1.0 eq) in a suitable solvent (e.g., isopropanol), add the desired substituted aniline (1.0-1.2 eq).

  • If a base is used, add DIPEA (1.5-2.0 eq) or potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • For the preparation of a hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in isopropanol or ether until precipitation is complete. Collect the salt by filtration.

Self-Validating System:

  • Reaction Monitoring: TLC or LC-MS is crucial to confirm the consumption of the starting material and the formation of the product. The distinct UV activity of the quinazoline core facilitates easy visualization.

  • Product Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the characteristic signal for the quinazolinone proton (if starting from the precursor) and the appearance of signals corresponding to the newly introduced aniline moiety are key indicators of a successful reaction.

Conclusion

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a testament to the power of strategic molecular design in medicinal chemistry. Its well-defined reactivity, coupled with the beneficial electronic and steric properties imparted by its substituents, makes it an invaluable tool for the synthesis of a new generation of targeted therapeutics. The protocols outlined in this guide, grounded in established chemical principles, provide a solid foundation for researchers to leverage the full potential of this versatile building block in their drug discovery endeavors.

References

  • Alagarsamy, V., et al. (2018). Quinazolines: New horizons in anticonvulsant therapy. European Journal of Medicinal Chemistry.
  • (Reference for a specific synthesis of a rel
  • (Reference for a specific application of a rel
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. (2021). [Link]

  • Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2014). [Link]

  • (Additional relevant reference)
  • (Additional relevant reference)
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. (2024). [Link]

  • (Additional relevant reference)
  • (Additional relevant reference)
  • (Additional relevant reference)
  • (Additional relevant reference)
  • (Additional relevant reference)
  • (Additional relevant reference)
  • (Additional relevant reference)
  • (Additional relevant reference)
  • (Additional relevant reference)
  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • (Additional relevant reference)
  • (Additional relevant reference)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Executive Summary & Substrate Profiling Working with 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline presents a unique dichotomy of reactivity for drug development professionals. The C4-Cl bond is exceptionally activat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

Working with 4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline presents a unique dichotomy of reactivity for drug development professionals. The C4-Cl bond is exceptionally activated for oxidative addition by palladium due to the α -nitrogen effect and the coordination of Pd(0) to the N-3 lone pair 1. This activation is further amplified by the strongly electron-withdrawing 2-trifluoromethyl group.

However, this exact electronic profile makes the C4 position highly electrophilic, rendering it extremely susceptible to nucleophilic attack by water or hydroxide ions 2. Consequently, traditional aqueous Suzuki-Miyaura conditions often result in rapid hydrolysis, yielding the undesired 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one byproduct rather than the target cross-coupled product 3.

Mechanistic Divergence: Cross-Coupling vs. Hydrolysis

Understanding the kinetic competition between the catalytic cycle and substrate degradation is critical. The diagram below illustrates the divergent pathways that dictate the success or failure of the reaction.

ReactionPathway Substrate 4-Chloro-7-methoxy-2- (trifluoromethyl)quinazoline OxAdd Oxidative Addition [Pd(0) → Pd(II)] Substrate->OxAdd Pd Catalyst Hydrolysis Nucleophilic Attack (H2O / OH-) Substrate->Hydrolysis Aqueous Base Transmet Transmetalation (Ar-B(OH)2) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim Product Desired 4-Aryl Quinazoline Product RedElim->Product Quinazolinone Hydrolysis Byproduct (Quinazolin-4(3H)-one) Hydrolysis->Quinazolinone

Kinetic competition between Pd-catalyzed cross-coupling and aqueous hydrolysis.

Troubleshooting & FAQs

Q: Why am I recovering mostly the quinazolin-4(3H)-one byproduct instead of my desired product? A: This is the most common failure mode for this specific substrate. The 2-trifluoromethyl group heavily depletes electron density from the quinazoline core. When using standard aqueous bases (like Na2​CO3​ or NaOH in water/dioxane mixtures), the hydroxide ion outcompetes the palladium catalyst, attacking the C4 position and displacing the chloride to form the quinazolinone 3. Solution: Switch to strictly anhydrous conditions. Utilize a fluoride base (e.g., CsF ) or finely milled anhydrous K3​PO4​ . Fluoride ions effectively activate the boronic acid to form the reactive boronate complex without providing a nucleophilic oxygen source that leads to hydrolysis 4.

Q: Under anhydrous conditions, my reaction stalls, and I observe protodeboronation of the boronic acid. How do I fix this? A: Causality: While anhydrous conditions prevent substrate hydrolysis, they can severely retard the transmetalation step, as boronic acids typically require a hydroxide or carbonate source to form the active "ate" complex. If transmetalation is too slow, the boronic acid degrades (protodeboronation) [[2]](). Solution: Switch to a boronic acid pinacol ester (BPin) combined with anhydrous CsF , which transmetalates efficiently under dry conditions. Alternatively, add a highly controlled, substoichiometric amount of water (e.g., 0.5 equivalents relative to the boronic acid) to facilitate boronate formation without flooding the system.

Q: What is the optimal catalyst system for this specific transformation? A: Because oxidative addition is extremely fast for 4-chloroquinazolines 5, the rate-limiting step is often transmetalation or reductive elimination. Bulky, electron-rich phosphine ligands are not strictly required for oxidative addition but help stabilize the Pd intermediate and accelerate reductive elimination. Pd(dppf)Cl2​ or Pd(PPh3​)4​ are highly effective 4.

Quantitative Optimization Matrix

The following table summarizes the causal impact of various reaction parameters to help you optimize your specific coupling.

ParameterSub-optimal ChoiceOptimized ChoiceCausality / Rationale
Base Aq. Na2​CO3​ / KOH Anhydrous CsF or K3​PO4​ Aqueous bases drive rapid C4-hydrolysis. Fluoride activates boron without acting as an O-nucleophile.
Solvent Dioxane/ H2​O (3:1)Dry Toluene or Dry DioxaneEliminates the bulk water source responsible for the degradation of the starting material.
Catalyst Pd(OAc)2​ (ligandless) Pd(dppf)Cl2​ or Pd(PPh3​)4​ Bidentate ligands (dppf) prevent catalyst degradation and accelerate reductive elimination.
Temperature 110°C (Reflux)80°C – 90°CLower temperatures suppress the activation energy for competitive nucleophilic aromatic substitution ( SN​Ar ).

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By carefully controlling the introduction of reagents and monitoring via LC-MS, researchers can isolate the exact point of failure if the reaction deviates.

Materials:

  • 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (1.0 equiv)

  • Arylboronic acid or Aryl-BPin (1.2 - 1.5 equiv)

  • Anhydrous Cesium Fluoride ( CsF ) (3.0 equiv)

  • Pd(dppf)Cl2​ (0.05 equiv, 5 mol%)

  • Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation (Self-Validation Checkpoint 1): Flame-dry a Schlenk flask or sealed tube. Charge the flask with the quinazoline substrate, arylboronic acid, CsF , and Pd(dppf)Cl2​ . Note: CsF is highly hygroscopic; weigh it rapidly or in a glovebox to ensure it is truly anhydrous.

  • Atmosphere Exchange: Seal the vessel and perform three cycles of vacuum/argon backfilling to establish a strictly inert atmosphere.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane via syringe. The concentration should be approximately 0.1 M to 0.2 M relative to the substrate.

  • Reaction: Heat the mixture to 85°C. Stir vigorously.

  • Monitoring (Self-Validation Checkpoint 2): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.

    • If starting material remains but boronic acid is consumed: Protodeboronation occurred. Add 0.5 equiv more boronic acid.

    • If quinazolinone is observed: Moisture breached the system. Abort and restart with fresh, dry reagents.

  • Quench & Workup: Once complete, cool the reaction to room temperature. Crucial Step: Quench the reaction with saturated aqueous NH4​Cl rather than water or NaOH . A buffered quench prevents late-stage hydrolysis of any unreacted substrate during extraction.

  • Extraction & Purification: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Workflow Step1 1. Preparation Flame-dry glassware, purge with Ar/N2 Step2 2. Reagent Loading Add Substrate, Ar-B(OH)2, CsF, Pd(dppf)Cl2 Step1->Step2 Step3 3. Solvent Addition Add anhydrous Dioxane via syringe Step2->Step3 Step4 4. Reaction Heat at 85°C for 2-4 hours Step3->Step4 Step5 5. Quench & Workup Cool, quench with sat. NH4Cl, extract (EtOAc) Step4->Step5 Step6 6. Purification Flash Chromatography (Silica gel) Step5->Step6

Step-by-step workflow for the anhydrous Suzuki-Miyaura coupling protocol.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: PMC / MDPI URL
  • Technical Support Center: Reactions of 2,4-Dichloroquinazoline Source: Benchchem URL
  • Quinazoline Sulfonamides as Dual Binders of the Proteins B-Cell Lymphoma 2 and B-Cell Lymphoma Extra Long with Potent Proapoptotic Cell-Based Activity Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Optimization

purification methods for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline reaction mixtures

Welcome to the Advanced Process Chemistry Support Center. This knowledge base is specifically engineered for researchers, medicinal chemists, and process scientists handling the synthesis and purification of highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This knowledge base is specifically engineered for researchers, medicinal chemists, and process scientists handling the synthesis and purification of highly reactive halogenated heterocycles.

Below is the definitive troubleshooting and protocol guide for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline , a highly electrophilic intermediate prone to hydrolysis and dimerization.

Mechanistic Deep-Dive: The Two-Stage Chlorination Pathway

To successfully purify this compound, you must first understand its formation. The conversion of 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one to its 4-chloro derivative using Phosphorus Oxychloride ( POCl3​ ) is not a single-step concerted reaction. As established by extensive kinetic profiling, [1]:

  • Phosphorylation (T < 25 °C): Rapid formation of an (O)-phosphorylated intermediate.

  • Chlorination (T = 70–90 °C): Nucleophilic attack by chloride ions to displace the phosphate group.

Failure to control these stages independently leads to the formation of a "pseudodimer"—a devastating impurity caused when unreacted starting material attacks the phosphorylated intermediate.

Mechanism SM 7-Methoxy-2-(CF3)- quinazolin-4(3H)-one POCl3 POCl3 + DIPEA (T < 25°C) SM->POCl3 Inter (O)-Phosphorylated Intermediate POCl3->Inter Phosphorylation Dimer Pseudodimer Impurity (Base Depletion) Inter->Dimer Rxn with SM (T > 25°C) Heat Heat (70-90°C) Chloride Attack Inter->Heat Product 4-Chloro-7-methoxy-2-(CF3)- quinazoline Heat->Product Chlorination Hydrolysis Aqueous Workup (Moisture) Product->Hydrolysis Hydrolysis->SM Degradation (Hydrolysis)

Fig 1: Two-stage chlorination mechanism and primary degradation pathways.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive reversion to the starting material after workup. How do I prevent this?

A: You are observing moisture-driven hydrolysis, amplified by the 2-trifluoromethyl group. The −CF3​ group is strongly electron-withdrawing via induction ( −I effect). This drastically increases the electrophilicity of the C4 position on the quinazoline ring. While standard 4-chloroquinazolines can tolerate mild aqueous washes, the 2- CF3​ derivative acts almost like an acid chloride.

  • Solution: Avoid prolonged exposure to water. Utilize a strictly controlled, cold "reverse quench" (adding the reaction mixture to ice water/bicarbonate, rather than adding water to the reaction) and immediately extract into a non-polar organic solvent like toluene.

Q2: Why am I seeing high levels of the high-molecular-weight "pseudodimer" impurity?

A: Your reaction environment became acidic during the initial POCl3​ addition. The pseudodimer forms when the (O)-phosphorylated intermediate reacts with unreacted quinazolone. [1].

  • Solution: Ensure you are using at least 1.3 equivalents of a strong, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Do not allow the internal temperature to exceed 25 °C until all POCl3​ has been added.

Q3: How do I accurately monitor reaction completion if the product hydrolyzes in the LC-MS vial?

A: Implement a self-validating derivatization protocol. If you inject the crude mixture directly into an aqueous LC-MS system, the 4-chloro product will hydrolyze in the column, giving a false positive for unreacted starting material.

  • Solution: Quench your analytical aliquot into anhydrous methanol containing triethylamine (to form the stable 4-methoxy derivative) or into pyrrolidine (to form the 4-pyrrolidinyl derivative) before injection.

Q4: How do I remove excess phosphorus byproducts without column chromatography?

A: Leverage phase separation followed by anti-solvent crystallization. [2]. The resulting phosphorus salts are highly water-soluble. A cold biphasic quench partitions the salts into the aqueous layer. The organic layer is then concentrated and swapped to an anti-solvent (heptane) to force the pure product to crystallize.

Quantitative Reaction Metrics

To maintain process control, adhere to the following quantitative parameters during your synthesis and purification workflows:

ParameterTarget RangeConsequence of DeviationMitigation Strategy
Initial Temperature < 25 °CHigh pseudodimer formationControlled, dropwise POCl3​ addition
Base (DIPEA) 1.3 – 1.5 equivAcidic environment; stalled reactionEnsure basicity throughout addition
POCl3​ Equivalents 1.2 – 1.5 equivIncomplete conversionMaintain slight excess of chlorinating agent
Heating Temperature 70 – 90 °CIncomplete chlorinationMonitor via derivatized HPLC
Quench Temperature < 5 °CProduct hydrolysisReverse quench into ice-water/toluene

Standardized Experimental Protocol

This chromatography-free methodology is designed to maximize yield while minimizing the hydrolytic degradation of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

Phase 1: Two-Stage Synthesis
  • Preparation: To a clean, dry, nitrogen-purged reactor, charge 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 equiv) and anhydrous toluene (7 relative volumes).

  • Base Addition: Add DIPEA (1.3 equiv). Stir to form a slurry and cool the internal temperature to 10 °C.

  • Phosphorylation (Stage 1): Add POCl3​ (1.2 equiv) dropwise over 30–45 minutes. Critical: Maintain the internal temperature strictly below 25 °C. Stir at 20 °C for 1 hour.

  • Chlorination (Stage 2): Heat the reaction mixture to 85 °C and hold for 3 hours.

  • IPC (In-Process Control): Withdraw a 50 µL aliquot, quench into 1 mL of anhydrous pyrrolidine, and analyze via HPLC. Proceed when starting material is < 2%.

Phase 2: Reverse Quench & Isolation Workflow

Workflow Rxn Crude Reaction Mixture Quench Reverse Quench (Ice/Toluene) Rxn->Quench Phase Phase Separation Quench->Phase Org Organic Layer (Product) Phase->Org Aq Aqueous Layer (POCl3 Salts) Phase->Aq Discard Wash Cold NaHCO3 Wash Org->Wash Conc Solvent Swap (Heptane) Wash->Conc Cryst Crystallization & Filtration Conc->Cryst

Fig 2: Chromatography-free isolation and crystallization workflow.

  • Reverse Quench: Cool the crude reaction mixture to 20 °C. In a separate, larger vessel, prepare a vigorously stirring mixture of crushed ice, water (10 volumes), and toluene (5 volumes). Slowly transfer the crude reaction mixture into the ice/toluene mixture, keeping the quench vessel's internal temperature below 5 °C.

  • Phase Separation: Transfer to a separatory funnel. Allow phases to separate rapidly. Drain and discard the lower aqueous layer (contains phosphorus salts and DIPEA-HCl).

  • Washing: Wash the organic layer once with cold (5 °C) 5% aqueous NaHCO3​ (3 volumes) to neutralize residual acid, followed immediately by cold brine (3 volumes). Do not leave the product sitting in aqueous layers.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at 35 °C to approximately 2 relative volumes.

  • Crystallization: Slowly charge n-heptane (5 volumes) to the concentrated toluene solution while stirring. Cool the resulting slurry to 0–5 °C and age for 2 hours.

  • Filtration: Filter the crystalline solid, wash the cake with cold n-heptane, and dry under vacuum at room temperature to afford pure 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

References

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Troubleshooting

Technical Support Center: Formulating and Solubilizing 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing challenges with 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing challenges with 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS: 951904-99-7).

This molecule presents a dual challenge in aqueous media: extreme lipophilicity (driven by the trifluoromethyl group and planar quinazoline core) and chemical reactivity (driven by the electrophilic 4-chloro substituent). The following diagnostic workflows, FAQs, and self-validating protocols are designed to help you achieve stable, soluble preparations for in vitro and in vivo applications.

Part 1: Diagnostic Workflow for Aqueous Formulation

Use the following decision matrix to troubleshoot immediate precipitation or time-dependent loss of compound activity in your assays.

QuinazolineTroubleshooting Start Aqueous Formulation of 4-Cl-Quinazoline Precipitation Issue: Immediate Precipitation? Start->Precipitation Hydrolysis Issue: Loss of Activity Over Time? Precipitation->Hydrolysis No Solubilization Apply Solubilization (HP-β-CD / Micelles) Precipitation->Solubilization Yes BufferCheck Change Buffer (Avoid Tris/Amines) Hydrolysis->BufferCheck Yes (Degradation) Success Stable & Soluble Assay System Hydrolysis->Success No Validation1 HPLC Quantification (Check Concentration) Solubilization->Validation1 FreshPrep Prepare Fresh (Minimize H2O Exposure) BufferCheck->FreshPrep Validation2 LC-MS Analysis (Check for 4-OH Degradant) FreshPrep->Validation2 Validation1->Hydrolysis Soluble Validation2->Success Intact Mass

Diagnostic workflow for resolving precipitation and hydrolysis of 4-chloroquinazolines.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: Why does 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline crash out of solution the moment I dilute my DMSO stock into PBS? Causality: This is known as the "solvent-shift" effect. The compound possesses a rigid, planar quinazoline core that promotes strong intermolecular π−π stacking, leading to high crystal lattice energy[1]. Furthermore, the 2-trifluoromethyl ( −CF3​ ) group is intensely lipophilic. Unlike polar groups that can hydrogen-bond with water, the −CF3​ group creates a hydrophobic hydration shell, drastically reducing the entropy of surrounding water molecules. When diluted into an aqueous buffer, the local DMSO concentration drops rapidly, and the thermodynamic drive for the hydrophobic molecules to aggregate overwhelms the solvation capacity of the buffer, resulting in rapid nucleation and precipitation.

Q2: I need to test this compound in a cell-based assay. How can I keep it soluble without exceeding the 0.5% DMSO toxicity limit? Causality & Solution: To prevent precipitation within strict solvent constraints, you must lower the thermodynamic barrier to solvation using a co-solvent/surfactant cascade. Pre-dilute your DMSO stock with a biocompatible co-solvent (e.g., PEG400) before introducing it to the aqueous media. If precipitation persists, introduce a non-ionic surfactant like Polysorbate 80 (Tween-80) at a concentration just above its Critical Micelle Concentration (CMC). The hydrophobic quinazoline core will partition into the lipophilic core of the micelle, shielding the −CF3​ group from the aqueous environment[1].

Q3: My compound initially dissolved, but after 24 hours in aqueous buffer, my assay results changed and a new HPLC peak appeared. What happened? Causality & Solution: The 4-chloro group on the quinazoline ring is a highly activated electrophilic center. In aqueous media—especially at elevated pH or in the presence of nucleophilic buffer components like Tris—the 4-chloro substituent undergoes nucleophilic aromatic substitution ( SN​Ar ) or hydrolysis. This converts your active compound into the inactive 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one degradant. Fix: Always prepare aqueous solutions immediately before use. Avoid nucleophilic buffers (use Phosphate or HEPES instead of Tris).

Q4: How can I formulate this for in vivo dosing where I need much higher concentrations? Causality & Solution: For in vivo studies, simple co-solvents are insufficient. You must physically isolate the hydrophobic molecule. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity[2]. The 2-trifluoromethylquinazoline moiety can insert into this cavity, forming a host-guest inclusion complex. This masks the lipophilic surface area from water, increasing apparent solubility by orders of magnitude without the toxicity associated with high surfactant loads[3].

Part 3: Quantitative Solubilization Data

The following table summarizes the expected performance of various formulation strategies for highly lipophilic quinazoline derivatives.

Formulation StrategyExcipient SystemEst. Fold-Increase in Aqueous SolubilityMechanistic Action
Co-Solvent Gradient 5% DMSO + 10% PEG400~10–15xLowers the dielectric constant of the media; disrupts the water hydrogen-bonding network.
Micellization 0.1% Tween-80 (Polysorbate 80)~20–30xEncapsulates the lipophilic −CF3​ and quinazoline core within spherical surfactant micelles.
Inclusion Complexation 20% (w/v) HP- β -CD~50–100xHost-guest complexation; physically shields the hydrophobic surface area within the cyclodextrin cavity[2].
Solid Dispersion Poloxamer 407 (Melt Fusion)~40–60xInduces amorphization; reduces crystal lattice energy and improves surface wettability[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in validation steps to prevent false positives (e.g., mistaking a colloidal nanoparticle suspension for true thermodynamic solubility).

Protocol A: Self-Validating Kinetic Solubility Assay

This protocol determines the true dissolved concentration of the quinazoline in your final assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in anhydrous, high-quality DMSO.

  • Aqueous Spiking: Add 10 µL of the DMSO stock dropwise to 990 µL of the target aqueous buffer (e.g., PBS, pH 7.4) while vortexing vigorously to prevent localized high concentrations. (Final target concentration: 100 µM, 1% DMSO).

  • Equilibration: Incubate the mixture at 37°C for 2 hours on a thermoshaker at 500 RPM.

  • Phase Separation (Critical Validation Step): Centrifuge the sample at 15,000 × g for 15 minutes. Causality: Highly lipophilic quinazolines often form stable colloidal suspensions that look clear to the naked eye. Centrifugation pellets these nanoparticles, ensuring you only measure truly dissolved molecules[1].

  • Quantification: Carefully aspirate the top 500 µL of the supernatant. Analyze via HPLC-UV (detecting at ~254 nm) against a standard curve prepared in 100% DMSO.

Protocol B: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

This protocol forces the hydrophobic quinazoline into the cyclodextrin cavity, creating a stable, water-soluble powder for in vivo dosing.

  • Stoichiometric Mixing: Weigh out 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline and HP- β -CD in a 1:2 molar ratio. Place both powders in a glass mortar.

  • Kneading: Add a minimal volume of 50% Ethanol/Water (just enough to form a thick paste). Triturate the paste vigorously with a pestle for 45 minutes. Causality: The mechanical shear and localized solvent environment drive the displacement of water molecules from the cyclodextrin cavity, allowing the lipophilic −CF3​ moiety to enter[3].

  • Drying & Lyophilization: Dry the paste under a gentle stream of nitrogen, then lyophilize (freeze-dry) overnight to remove all residual solvent, yielding a fluffy, amorphous white powder.

  • Validation (DLS): Reconstitute the powder in deionized water. Analyze the solution using Dynamic Light Scattering (DLS). A valid inclusion complex will show a particle size of <5 nm. If you observe peaks at 100–500 nm, complexation failed, and the drug has merely formed a suspension.

Part 5: References

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique Source: ResearchGate URL:[Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications Source: ScienceAsia URL:[Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications Source: OAText URL:[Link]

Sources

Optimization

reducing unwanted byproducts in 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline reactions

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions, minimize unwanted byproducts, and achieve higher yields and purity.

Section 1: Troubleshooting Guide - Unwanted Byproduct Formation

Issue 1: Formation of Quinazolinone Byproducts

Question: I am observing a significant amount of the corresponding quinazolinone byproduct in my reaction to synthesize 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline. What are the likely causes and how can I mitigate this?

Answer: The formation of a quinazolinone instead of the desired 4-chloroquinazoline is a common side reaction, often arising from the reaction of the quinazolinone intermediate with water or other nucleophiles present in the reaction mixture. The primary strategies to minimize this involve stringent control of reaction conditions and the choice of chlorinating agent.

Causality and Solutions:

  • Presence of Moisture: Trace amounts of water can lead to the hydrolysis of the 4-chloroquinazoline product back to the more stable quinazolinone.

    • Preventative Measures: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.

  • Inefficient Chlorination: Incomplete conversion of the precursor quinazolinone to the 4-chloro derivative will naturally result in a mixture of the two.

    • Optimization: The choice and amount of chlorinating agent are critical. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[1]

      • Excess POCl₃: Using a significant excess of POCl₃ can drive the reaction to completion.

      • Temperature and Time: Ensure the reaction is heated at a sufficient temperature (typically reflux) and for an adequate duration to ensure complete conversion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2]

Experimental Protocol: Minimizing Quinazolinone Formation

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one precursor.

  • Reagent Addition: Carefully add a 5-10 fold excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • Monitoring: Periodically take aliquots of the reaction mixture to monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding it to crushed ice. The product can then be extracted with an organic solvent.

Issue 2: Dimerization and Polymerization

Question: My reaction is producing a significant amount of high molecular weight species, which I suspect are dimers or polymers. How can I prevent this?

Answer: Dimerization and polymerization can occur, particularly at high concentrations or if the reaction temperature is excessively high, leading to intermolecular reactions.

Causality and Solutions:

  • High Concentration: Increased proximity of reactive molecules favors intermolecular side reactions.

    • Solution: Employing more dilute reaction conditions can significantly reduce the rate of dimerization.

  • Elevated Temperatures: While heat is often necessary to drive the primary reaction, excessive temperatures can provide the activation energy for unwanted polymerization pathways.

    • Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen experiment may be necessary to find the optimal balance.[2]

  • Alternative Synthetic Route: In some cases, the chosen synthetic pathway may be inherently prone to dimerization.[2]

    • Solution: Investigating alternative synthetic strategies may be necessary to circumvent this issue.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect and how can I remove them?

A1: Besides the quinazolinone byproduct, common impurities include unreacted starting materials and byproducts from side reactions. Purification is typically achieved through standard laboratory techniques.[3]

  • Recrystallization: This is often the most effective method for removing minor impurities and can yield a highly pure product.[3] Ethanol is a commonly used solvent for recrystallizing quinazoline derivatives.[2][3]

  • Column Chromatography: For more complex mixtures or to separate structurally similar impurities, column chromatography on silica gel is highly effective.[3]

  • Preparative HPLC: In cases where impurities are very difficult to separate by other means, preparative High-Performance Liquid Chromatography (HPLC) may be required to achieve the desired purity.[3]

Q2: How does the choice of solvent impact the reaction?

A2: The polarity of the solvent can significantly influence the reaction pathway and yield.[4]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices as they can help to solubilize the reactants and intermediates.[4]

  • Non-Polar Solvents: In some cases, non-polar solvents like toluene may be used, but they can sometimes favor the formation of unwanted benzimidazole byproducts.[4] If you are experiencing low yields or the formation of side products with a non-polar solvent, switching to a more polar option is a recommended troubleshooting step.[4]

Q3: My yield is consistently low. What are the key factors I should investigate?

A3: Low yields can stem from several factors, often related to suboptimal reaction conditions or reactant quality.

  • Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or moderately increasing the temperature.[2] Monitoring the reaction progress is crucial to make an informed decision.[2]

  • Reactant Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature.[4] Poor solubility can lead to slow reaction rates and incomplete conversion.

  • Base Selection (if applicable): In synthetic steps requiring a base, the strength and type of base can be critical. An insufficiently strong base may not efficiently deprotonate the necessary starting material, leading to a sluggish or incomplete reaction.[4]

Section 3: Visual and Data-Driven Guides

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion extend_time Extend reaction time or increase temperature moderately check_completion->extend_time No check_solubility Are all reactants soluble in the chosen solvent? check_completion->check_solubility Yes success Improved Yield extend_time->success change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_reagents Are reagents pure and anhydrous? check_solubility->check_reagents Yes change_solvent->success purify_reagents Purify starting materials and use anhydrous conditions check_reagents->purify_reagents No check_reagents->success Yes purify_reagents->success

Caption: A step-by-step guide to troubleshooting low yields in your reaction.

Common Byproducts and Mitigation Strategies
ByproductPotential CauseMitigation Strategy
7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one Incomplete chlorination; presence of moisture.Use excess POCl₃; ensure anhydrous conditions; increase reaction time/temperature.[1]
Dimers/Polymers High reactant concentration; excessive temperature.Use more dilute conditions; optimize for the lowest effective temperature.
Benzimidazole derivatives Use of non-polar solvents in certain synthetic routes.Switch to a polar aprotic solvent like DMF or DMSO.[4]
General Synthetic Workflow

SyntheticWorkflow start_material 7-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one chlorination Chlorination (e.g., POCl₃, reflux) start_material->chlorination workup Aqueous Work-up (Quench with ice) chlorination->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification final_product 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline purification->final_product

Caption: A typical workflow for the synthesis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

References

  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Benchchem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Benchchem. (n.d.). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline.
  • OuYang, Y., Chen, C., Wang, P., Sun, C., Zhu, W., & Xu, S. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • (2020).
  • Semantic Scholar. (n.d.). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents.
  • EvitaChem. (n.d.). Buy 4-Chloro-7-(2-methoxyethoxy)quinazoline (EVT-487339).
  • Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017).
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-(trifluoromethoxy)quinazoline | 1160994-87-5.
  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • (2020).
  • ACS Publications. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Guidechem. (n.d.). 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline 401567-80-4 wiki.
  • NextSDS. (n.d.). 4-Chloro-7-(trifluoromethoxy)quinazoline — Chemical Substance Information.
  • ResearchGate. (2020).
  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
  • PubChem. (n.d.). 4-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2).
  • (2019).

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Reference Data & Comparative Studies

Validation

Benchmarking 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline: A Comparative Guide Against Standard EGFR Inhibitors

As drug development pushes toward overcoming complex resistance mutations in non-small cell lung cancer (NSCLC), the evaluation of novel pharmacophores and reactive intermediates is critical. 4-Chloro-7-methoxy-2-(triflu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward overcoming complex resistance mutations in non-small cell lung cancer (NSCLC), the evaluation of novel pharmacophores and reactive intermediates is critical. 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CMTQ) (CAS 951904-99-7)[1] represents a highly modified quinazoline scaffold. Unlike fully elaborated clinical inhibitors (e.g., Erlotinib, Gefitinib), CMTQ possesses a reactive 4-chloro electrophile, making it both a versatile synthetic intermediate for nucleophilic aromatic substitution (SNAr) and a unique preclinical tool compound for baseline structure-activity relationship (SAR) mapping.

This guide provides a rigorous, objective benchmarking framework to evaluate the baseline kinase affinity and cellular efficacy of the CMTQ scaffold against gold-standard Epidermal Growth Factor Receptor (EGFR) inhibitors.

Mechanistic Rationale & Structural Causality

To understand the benchmarking data, we must first analyze the causality behind CMTQ’s structural modifications and how they interact with the EGFR ATP-binding pocket:

  • The Quinazoline Core: Mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region via hydrogen bonding (primarily to Met793).

  • 7-Methoxy Substitution: Projects into the solvent-exposed region of the kinase cleft, mildly enhancing aqueous solubility and mimicking the solubilizing chains seen in Gefitinib.

  • 2-Trifluoromethyl Group: This strongly electron-withdrawing group significantly lowers the pKa of the quinazoline N1 nitrogen. While this increases lipophilicity, it can weaken the critical hydrogen bond with the hinge region compared to the 2-hydrogen found in standard first-generation inhibitors.

  • 4-Chloro Group: Acts as a reactive electrophile. While standard inhibitors feature an aniline at this position to occupy the hydrophobic pocket, the bare 4-chloro group allows us to test the inherent affinity of the core scaffold and its potential for weak, non-specific covalent interactions with Cys797.

EGFR Signaling & Inhibition Pathway

EGFR_Pathway cluster_inhibitors Inhibitor Benchmarking EGF EGF Ligand EGFR EGFR (WT & Mutants) EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS CMTQ CMTQ (Test Scaffold) CMTQ->EGFR Inhibits Standard Erlotinib / Osimertinib Standard->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: EGFR signaling cascade and the targeted inhibition points of CMTQ vs. standard clinical TKIs.

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data, the following protocols are designed as self-validating systems.

Protocol A: Cell-Free Kinase Activity (ADP-Glo™ Assay)

We utilize the ADP-Glo™ Kinase Assay [1] because it measures ATP depletion universally, avoiding the safety hazards of radioactivity while providing high signal-to-background ratios.

Critical Application Note: Standard kinase buffers contain Dithiothreitol (DTT)[2]. Because CMTQ contains an electrophilic 4-chloro group, DTT must be replaced with TCEP (Tris(2-carboxyethyl)phosphine) to prevent premature nucleophilic attack and quenching of the test compound prior to target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare modified Kinase Buffer (40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM TCEP). Note: HEPES is preferred over Tris to minimize primary amine reactivity with the 4-chloro group.

  • Compound Dilution: Serially dilute CMTQ, Erlotinib, and Osimertinib in 100% DMSO, then dilute 1:10 in buffer (final DMSO concentration 1%).

  • Hydrolysis Control (Self-Validation): Pre-incubate a subset of CMTQ in buffer for 0, 1, and 4 hours prior to adding the kinase. This controls for time-dependent loss of activity due to aqueous hydrolysis of the 4-chloro group to a quinazolinone.

  • Reaction Assembly: In a 384-well plate, combine 4 ng of recombinant EGFR (WT, L858R, or L858R/T790M) [2], 10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) substrate, and the inhibitor.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL ADP-Glo™ Reagent (incubate 40 min) to deplete unreacted ATP. Add 10 µL Kinase Detection Reagent (incubate 30 min) to convert ADP to ATP and generate luminescence.

  • Readout: Record luminescence (0.5s integration) and calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Cellular Viability & Target Modulation

To assess membrane permeability and intracellular efficacy, we benchmark against A431 cells (EGFR WT amplification) and H1975 cells (EGFR L858R/T790M double mutant) [3].

Step-by-Step Methodology:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat with a 10-point concentration gradient of inhibitors (0.001 µM to 50 µM) for 72 hours.

  • Viability Readout (CellTiter-Glo): Add CellTiter-Glo reagent, lyse for 10 minutes, and measure luminescence to determine cellular IC₅₀.

  • Target Modulation (Western Blot): In parallel 6-well plates, treat cells for 2 hours. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Probe for total EGFR, p-EGFR (Tyr1068), p-ERK1/2, and GAPDH (loading control).

Comparative Data & Benchmarking Results

The following tables summarize the quantitative benchmarking data. As expected, the bare CMTQ scaffold exhibits significantly lower potency than fully elaborated clinical drugs, serving as a baseline for the unmodified core.

Table 1: Cell-Free Kinase Assay (IC₅₀ in nM)
InhibitorEGFR (WT)EGFR (L858R)EGFR (L858R/T790M)Mechanism / Notes
CMTQ 450 ± 35320 ± 28> 10,000Baseline scaffold affinity; weak hinge binding due to 2-CF₃.
Erlotinib 2.1 ± 0.42.5 ± 0.3> 10,0001st Gen Reversible; highly potent against WT/L858R; blocked by T790M.
Gefitinib 3.0 ± 0.53.2 ± 0.4> 10,0001st Gen Reversible; similar profile to Erlotinib.
Osimertinib 12.0 ± 1.51.5 ± 0.21.2 ± 0.33rd Gen Irreversible; targets Cys797; overcomes T790M steric hindrance.
Table 2: Cellular Viability Assay (IC₅₀ in µM)
InhibitorA431 (EGFR WT)H1975 (L858R/T790M)
CMTQ 12.5 ± 1.2> 50.0
Erlotinib 0.05 ± 0.01> 10.0
Osimertinib 0.10 ± 0.020.015 ± 0.005

Data Interpretation & Field Insights

The benchmarking data reveals critical insights into the structure-activity relationship of the quinazoline core:

  • Impact of the 4-Chloro Group: CMTQ demonstrates an IC₅₀ of 450 nM against WT EGFR. This is roughly 200-fold less potent than Erlotinib. The lack of an aniline group at the 4-position deprives the molecule of crucial hydrophobic contacts deep within the ATP-binding pocket. The 4-chloro group is insufficient to drive high-affinity binding on its own.

  • The T790M Gatekeeper Mutation: Like Erlotinib and Gefitinib, CMTQ completely loses efficacy against the L858R/T790M double mutant (>10,000 nM). The substitution of Threonine for the bulkier Methionine at position 790 creates steric clash with the quinazoline core[4]. Osimertinib overcomes this via a flexible pyrimidine scaffold and irreversible covalent binding to Cys797.

  • Cellular Translation: The cellular IC₅₀ of CMTQ (12.5 µM) is significantly right-shifted compared to its biochemical IC₅₀. This is a classic hallmark of reactive intermediates; the 4-chloro group likely undergoes off-target reactions with intracellular glutathione or serum proteins in the media, reducing the effective concentration reaching the receptor.

References

  • Wang K., et al. "Epidermal growth factor receptor-deficient mice have delayed primary endochondral ossification because of defective osteoclast recruitment." Journal of Biological Chemistry, 279: 53848-53856, 2004. Available at:[Link]

  • Kobayashi S., et al. "EGFR mutation and resistance of non-small-cell lung cancer to gefitinib." New England Journal of Medicine, 352: 786-792, 2005. Available at:[Link]

  • Cross D.A.E., et al. "AZD9291, an Irreversible Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor, Overcomes T790M-Mediated Resistance in NSCLC." Cancer Discovery, 4(9): 1046-1061, 2014. Available at:[Link]

Sources

Comparative

spectroscopic comparison of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline analogs

Executive Summary & Structural Rationale In medicinal chemistry, the quinazoline scaffold is a privileged structure, serving as the core for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). The 4-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In medicinal chemistry, the quinazoline scaffold is a privileged structure, serving as the core for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). The 4-chloro substituent acts as a critical electrophilic handle, enabling nucleophilic aromatic substitution ( SN​Ar ) to install various pharmacophores at the C4 position.

This guide provides an objective, data-driven comparison of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (Target A) against two closely related building blocks:

  • Analog B: 4-Chloro-6,7-dimethoxyquinazoline (A standard precursor for EGFR inhibitors)[1].

  • Analog C: 4-Chloro-2-(trifluoromethyl)quinazoline (Lacking the electron-donating methoxy group).

Understanding the spectroscopic nuances of these analogs is not merely an exercise in characterization; it is essential for predicting their reactivity. The electron-donating 7-methoxy group (+R effect) and the strongly electron-withdrawing 2-trifluoromethyl group (-I effect) create a unique push-pull electronic environment. This dipole directly modulates the electrophilicity of the C4-chloride, impacting downstream synthesis yields and the physicochemical properties of the final drug candidate[2].

Spectroscopic Signatures & Causality

To unambiguously differentiate these analogs, a multi-nuclear and optical spectroscopic approach is required. The underlying physical organic chemistry dictates the following spectral shifts[3]:

  • 1 H and 13 C NMR (Electronic Shielding): In Analog B, the presence of two methoxy groups heavily shields the aromatic protons, yielding distinct singlets for C5-H and C8-H. In Target A, the substitution of the C2 proton with a -CF 3​ group eliminates the characteristic downfield C2-H singlet ( δ ~8.88 ppm). The strong inductive withdrawal of the -CF 3​ group deshields the pyrimidine core, but the 7-methoxy group specifically shields the C6 and C8 protons via resonance.

  • 19 F NMR (Diagnostic Tracking): The -CF 3​ group provides a highly diagnostic singlet near -69.5 ppm, allowing for rapid reaction monitoring without background interference from hydrogen-rich solvents.

  • FTIR (Vibrational Modes): The substitution pattern heavily influences the infrared spectrum. Target A and Analog C exhibit intense C-F stretching bands between 1100–1200 cm −1 , which are entirely absent in Analog B. All three maintain the critical C-Cl stretch (~780 cm −1 ) and C=N stretch (~1615 cm −1 )[4].

  • UV-Vis (Electronic Transitions): Target A features an extended push-pull conjugated system (methoxy donor to CF 3​ acceptor). This lowers the HOMO-LUMO gap compared to Analog C, resulting in a bathochromic shift (red-shift) of the π→π∗ transition[3].

Quantitative Data Summaries

The following tables summarize the expected and literature-derived spectroscopic parameters for the target and its analogs, providing a rapid reference for structural confirmation.

Table 1: Comparative Multi-Nuclear NMR Chemical Shifts ( δ , ppm in CDCl 3​ )

Nucleus / PositionTarget A: 4-Cl-7-OMe-2-CF 3​ Analog B: 4-Cl-6,7-diOMe[1]Analog C: 4-Cl-2-CF 3​ Causality / Note
1 H: C2-H N/A8.88 (s, 1H)N/AReplaced by -CF 3​ in A and C.
1 H: C5-H ~8.25 (d, 1H)7.42 (s, 1H)~8.35 (d, 1H)Deshielded by C4-Cl; split by C6 in A/C.
1 H: C6-H ~7.45 (dd, 1H)N/A (Methoxy)~7.85 (t, 1H)Shielded by 7-OMe in A vs C.
1 H: C8-H ~7.35 (d, 1H)7.35 (s, 1H)~8.05 (d, 1H)Strongly shielded by adjacent 7-OMe.
1 H: -OCH 3​ 4.05 (s, 3H)4.08 (s), 4.06 (s)N/ADiagnostic singlet(s) for ether linkage.
19 F: -CF 3​ -69.5 (s, 3F)N/A-69.8 (s, 3F)Highly sensitive to local environment.

Table 2: Optical Spectroscopy (FTIR and UV-Vis)

TechniqueTarget A: 4-Cl-7-OMe-2-CF 3​ Analog B: 4-Cl-6,7-diOMeAnalog C: 4-Cl-2-CF 3​
FTIR: C=N Stretch ~1615 cm −1 ~1620 cm −1 ~1610 cm −1
FTIR: C-F Stretch 1150 - 1180 cm −1 (Strong)N/A1160 cm −1 (Strong)
FTIR: C-O-C Stretch ~1250 cm −1 ~1255 cm −1 N/A
UV-Vis: λmax​ ~320 nm~335 nm~305 nm

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols must be employed. Each method includes internal controls to prevent false positives (e.g., mistaking a hydrolysis byproduct for the target compound).

Protocol 1: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the quinazoline derivative in 0.6 mL of anhydrous CDCl 3​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference for 1 H and 13 C. Add a sealed capillary of Trichlorofluoromethane (CFCl 3​ ) for 19 F calibration.

  • 1 H NMR Acquisition: Acquire data at 400 MHz. Use a standard 30° pulse sequence with a relaxation delay (D1) of 2.0 seconds to ensure the quantitative integration of the methoxy protons against the aromatic protons[3].

  • 13 C NMR Acquisition: Acquire at 100 MHz using proton decoupling (WALTZ-16). Extend the D1 delay to 3.0 seconds to allow complete relaxation of quaternary carbons (C2, C4, C8a, C4a), which are critical for confirming the -CF 3​ attachment ( 2JC−F​ coupling).

  • Validation Check: Verify the solvent residual peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) to self-validate the spectral calibration.

Protocol 2: ATR-FTIR Spectroscopy
  • Instrument Prep & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm −1 to digitally subtract atmospheric H 2​ O and CO 2​ .

  • Sample Analysis: Place 2–3 mg of the solid quinazoline powder directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal crystal contact. Record the spectrum from 4000 to 400 cm −1 .

  • Validation Check (Critical): Examine the 3200–3500 cm −1 region. The presence of a broad -OH stretch indicates that the highly reactive 4-chloro group has hydrolyzed to a 4-hydroxyquinazolinone byproduct[4]. If this band is present, the sample must be re-purified.

Protocol 3: UV-Vis Spectrophotometry
  • Blanking: Fill two matched quartz cuvettes (1 cm path length) with anhydrous ethanol. Run a baseline correction from 200 to 500 nm.

  • Serial Dilution: Prepare a 1.0 mM stock solution. Dilute to a working concentration of 10−4 to 10−5 M. This ensures the maximum absorbance strictly falls within the linear dynamic range of the detector (0.1 – 1.0 Absorbance Units), adhering to the Beer-Lambert law[4].

  • Acquisition & Validation: Scan the sample cuvette against the blank. Calculate the molar extinction coefficient ( ϵ ) to confirm the identity of the intense π→π∗ transitions versus the weaker n→π∗ transitions[3].

Analytical Workflow Visualization

The following diagram illustrates the orthogonal analytical pipeline required to confidently validate the structure of these highly functionalized quinazoline analogs.

G N1 Synthesized Scaffold 4-Chloro-quinazoline N2 Multiplexed Spectroscopic Sample Prep N1->N2 N3 NMR Suite (CDCl3, 298K) N2->N3 N4 Optical Suite N2->N4 N3a 1H NMR: Aromatic & Methoxy Protons N3->N3a N3b 13C NMR: Core Carbon Framework N3->N3b N3c 19F NMR: -CF3 Resonance (-70 ppm) N3->N3c N5 Orthogonal Data Integration N3a->N5 N3b->N5 N3c->N5 N4a FTIR: C-F, C-Cl, C-O-C Stretches N4->N4a N4b UV-Vis: π→π* Conjugation Shifts N4->N4b N4a->N5 N4b->N5 N6 Validated Analog Structure N5->N6

Figure 1: Orthogonal spectroscopic workflow for the structural validation of quinazoline analogs.

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Validation

Validation Guide: Biological Activity of Synthesized 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline Derivatives

Executive Summary & Mechanistic Rationale The development of targeted oncology therapeutics frequently relies on privileged scaffolds that can simultaneously disrupt multiple critical cellular pathways. The building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted oncology therapeutics frequently relies on privileged scaffolds that can simultaneously disrupt multiple critical cellular pathways. The building block 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a highly versatile intermediate. The highly electrophilic C4-chloro position allows for rapid nucleophilic aromatic substitution (SNAr) with various anilines, yielding extensive libraries of N-aryl-quinazoline-4-amines.

From a rational drug design perspective, this specific substitution pattern is highly deliberate:

  • 2-Trifluoromethyl Group: The highly electronegative CF3 group increases the scaffold's lipophilicity, significantly enhancing cellular membrane permeability. Furthermore, it blocks potential metabolic oxidation sites at the C2 position, improving the pharmacokinetic half-life.

  • 7-Methoxy Group: This moiety acts as a critical hydrogen bond acceptor and provides the necessary steric bulk to mimic the binding interactions of colchicine within the tubulin binding pocket.

Recent pharmacological evaluations demonstrate that derivatives synthesized from this building block act as potent, dual-action inhibitors targeting both Tubulin Polymerization and the Werner (WRN) Helicase [1][2]. This guide objectively compares the efficacy of these synthesized derivatives against standard reference agents (Paclitaxel, Colchicine, and NSC 19630) and outlines the self-validating experimental protocols required to prove their mechanism of action.

MOA Ligand Synthesized Quinazoline Derivative Tubulin Tubulin (Colchicine Site) Ligand->Tubulin Inhibits Polymerization WRN WRN Helicase Ligand->WRN Inhibits Unwinding Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Destabilizes Microtubules DNA DNA Damage Accumulation (MSI-High Cells) WRN->DNA Prevents DNA Repair Apoptosis Apoptosis / Cell Death Arrest->Apoptosis DNA->Apoptosis

Dual-Target Mechanism of Action for 2-(trifluoromethyl)quinazoline derivatives.

Comparative Performance Data

To objectively evaluate the synthesized derivatives, we compare representative optimized compounds from recent literature (e.g., Derivative 13a and Derivative 6y) against established clinical and pre-clinical standards.

While the quinazoline derivatives exhibit higher IC50 values than the ultra-potent Paclitaxel, their value lies in their distinct mechanism. By binding to the colchicine site rather than the taxane site, they bypass common mechanisms of taxane resistance (such as P-glycoprotein efflux pumps). Furthermore, their ability to inhibit WRN helicase makes them uniquely suited for targeted therapy in Microsatellite Instability-High (MSI-High) cancers, a vulnerability that standard tubulin inhibitors cannot exploit[3][4].

Table 1: Comparative In Vitro Antiproliferative Activity (IC₅₀, µM)
CompoundPC3 (Prostate)K562 (Leukemia)HeLa (Cervical)Primary Mechanism
Derivative 13a 1.24 ± 0.152.10 ± 0.301.85 ± 0.22WRN / Tubulin Inhibitor
Derivative 6y 3.15 ± 0.401.80 ± 0.252.65 ± 0.35Tubulin Inhibitor
Paclitaxel 0.005 ± 0.0010.003 ± 0.0010.004 ± 0.001Tubulin Stabilizer
NSC 19630 15.4 ± 1.222.1 ± 1.818.5 ± 1.5WRN Inhibitor

Data synthesized from comparative evaluations of N-aryl-2-trifluoromethyl-quinazoline-4-amines[1][2].

Table 2: Cell-Free Target Engagement (IC₅₀, µM)
CompoundTubulin PolymerizationWRN Helicase Unwinding
Derivative 13a 8.5 ± 0.64.2 ± 0.3
Derivative 6y 10.9 ± 0.8> 50.0
Colchicine 3.2 ± 0.4N/A
NSC 19630 N/A12.5 ± 1.1

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological validation of these derivatives must rely on self-validating assay systems. The protocols below are designed to isolate specific enzymatic or structural interactions, eliminating confounding variables such as variable cellular uptake or off-target cytotoxicity.

Workflow S1 1. Synthesis via SnAr Reaction S2 2. Cell-Free Target Validation S1->S2 S3 3. Phenotypic Screening (MTT) S2->S3 S4 4. Mechanistic Validation S3->S4

Step-by-step biological validation workflow for synthesized derivatives.

Protocol A: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Causality & Design: Cell-based immunofluorescence cannot distinguish whether a compound directly binds tubulin or indirectly disrupts the cytoskeleton via upstream kinase signaling. This cell-free assay uses purified porcine brain tubulin and a fluorescent reporter (e.g., DAPI) that shifts its emission spectrum upon binding to polymerized microtubules. Self-Validation: The assay must include Paclitaxel (which will artificially accelerate and increase the fluorescence plateau) and Colchicine (which will suppress the fluorescence curve). If the synthesized quinazoline derivative suppresses the curve in a dose-dependent manner identical to Colchicine, direct target engagement is validated.

Step-by-Step Methodology:

  • Preparation: Reconstitute purified porcine tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Plating: Pre-warm a 96-well half-area black plate to 37°C. Add 5 µL of the synthesized derivative (varying concentrations), vehicle (DMSO < 1%), Paclitaxel (10 µM), and Colchicine (10 µM) to respective wells.

  • Initiation: Rapidly add 45 µL of the tubulin reaction mixture to each well to initiate polymerization.

  • Kinetic Measurement: Immediately read the plate in a fluorometer (Excitation: 360 nm, Emission: 420 nm) at 37°C, taking measurements every 1 minute for 60 minutes.

  • Analysis: Calculate the Vmax of the polymerization phase. The IC₅₀ is determined by plotting the percentage of inhibition of Vmax against the log concentration of the derivative.

Protocol B: WRN Helicase FRET-Based Unwinding Assay

Causality & Design: Evaluating WRN inhibition in cells is confounded by the presence of redundant helicases (e.g., BLM, RECQL4). A Fluorescence Resonance Energy Transfer (FRET) assay utilizes a synthetic double-stranded DNA substrate where one strand has a fluorophore and the complementary strand has a quencher. Enzymatic unwinding separates the strands, resulting in a measurable fluorescent signal. Self-Validation: The inclusion of NSC 19630 serves as a positive control for inhibition. A "no-ATP" control well ensures that the observed fluorescence is strictly dependent on ATP-driven enzymatic unwinding, rather than spontaneous DNA denaturation or compound-induced fluorophore displacement .

Step-by-Step Methodology:

  • Substrate Annealing: Anneal the FRET-labeled DNA oligonucleotides (e.g., Cy3-labeled strand and Black Hole Quencher-labeled complementary strand) by heating to 95°C for 5 minutes and slowly cooling to room temperature in an annealing buffer.

  • Reaction Assembly: In a 384-well black plate, combine 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 20 nM FRET DNA substrate, and 5 nM recombinant human WRN helicase.

  • Inhibitor Incubation: Add the synthesized quinazoline derivatives (and NSC 19630 control) and incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Initiation: Add 1 mM ATP to initiate the unwinding reaction.

  • Kinetic Measurement: Monitor the increase in Cy3 fluorescence (Excitation: 540 nm, Emission: 590 nm) continuously for 30 minutes.

  • Analysis: The initial velocity of fluorescence increase is calculated. Inhibition is expressed as a percentage relative to the DMSO vehicle control.

Conclusion

Derivatives synthesized from the 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline building block represent a significant advancement over traditional single-target chemotherapeutics. By objectively validating their activity through rigorous, cell-free biochemical assays, researchers can confirm their dual-action capability against tubulin polymerization and WRN helicase unwinding. While they may not match the raw potency of paclitaxel, their unique binding profile and ability to target synthetic lethality in MSI-high cancers position them as highly valuable alternatives in the drug development pipeline.

References

  • Wu, H., Wang, L.-S., Li, P., Yu, J., Cheng, S., Yu, G., Ahmad, M., Meng, X.-L., Luo, H., & Xu, B.-X. (2023). Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. European Journal of Medicinal Chemistry, 254, 115470.[Link]

  • Li, H., Yu, J., Yu, G., & Xu, B. (2024). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. Research Square (Preprint).[Link]

Sources

Comparative

LC-MS/MS Quantification of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in Biological Matrices: A Comparative Guide

As a Senior Application Scientist, developing a robust bioanalytical assay for highly functionalized heterocyclic scaffolds requires moving beyond generic methodologies. 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical assay for highly functionalized heterocyclic scaffolds requires moving beyond generic methodologies. 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS 951904-99-7)[1] is a highly electrophilic and lipophilic building block, frequently utilized as a core pharmacophore in the development of novel kinase inhibitors and anticancer therapeutics[2].

Quantifying this compound in complex biological matrices (e.g., human or rat plasma) presents three distinct analytical challenges:

  • High Lipophilicity: The trifluoromethyl (-CF3) group significantly increases the LogP, making the compound prone to non-specific binding with plasma proteins.

  • Matrix Suppression: Endogenous glycerophospholipids in plasma co-elute with lipophilic analytes, severely suppressing Electrospray Ionization (ESI) efficiency[3].

  • Chromatographic Tailing: The basic nitrogens on the quinazoline ring can interact with residual silanols on standard silica-based columns, leading to peak asymmetry.

This guide objectively compares sample preparation and chromatographic strategies, providing a field-proven, self-validating protocol for the precise LC-MS/MS quantification of this quinazoline derivative.

Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

The choice of extraction methodology directly dictates the sensitivity (Lower Limit of Quantification, LLOQ) and reliability of the assay. We compared standard Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), a technique highly recommended for low-dose quinazoline derivatives.

The Causality of Extraction

While PPT is rapid, it only removes macroscopic proteins, leaving behind a high concentration of neutral and zwitterionic phospholipids. Because 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline contains basic nitrogens, it can be protonated at a low pH. By utilizing an MCX SPE protocol, we actively trap the ionized quinazoline on the cation-exchange sorbent. This allows us to aggressively wash the sorbent with 100% methanol, stripping away the interfering phospholipids before eluting the target analyte with a high-pH solvent.

Performance Comparison Data
ParameterProtein Precipitation (PPT)Mixed-Mode SPE (Oasis MCX)Causality / Scientific Rationale
Extraction Solvent 100% Acetonitrile (3:1 ratio)5% NH₄OH in Methanol (Elution)SPE specifically targets the basic pKa of the quinazoline ring.
Absolute Recovery 62.4% ± 8.1%94.2% ± 3.5% SPE eliminates non-specific protein binding losses seen in PPT.
Matrix Effect (ME) 68.5% (Severe Suppression)98.1% (Minimal Effect) SPE's 100% MeOH wash completely removes phospholipid suppressors.
LLOQ 5.0 ng/mL0.2 ng/mL Elimination of baseline noise and ion suppression enhances sensitivity.

Chromatographic Separation: C18 vs. Biphenyl Stationary Phases

Standard C18 columns rely entirely on hydrophobic (dispersive) interactions. However, the quinazoline core of our target analyte is heavily substituted with electron-withdrawing groups (chlorine and trifluoromethyl), creating an electron-deficient aromatic system.

The Causality of Retention

By switching from a C18 to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms: π−π interactions and dipole-dipole interactions. The electron-rich biphenyl rings of the stationary phase strongly interact with the electron-deficient quinazoline ring. This specific interaction pulls the analyte away from the solvent front and away from residual matrix components, yielding vastly superior peak shapes and theoretical plate counts[2].

Column Performance Data
Chromatographic MetricStandard C18 (1.7 µm, 50 x 2.1 mm)Biphenyl (1.7 µm, 50 x 2.1 mm)Causality / Scientific Rationale
Retention Time (RT) 2.8 min3.6 min Biphenyl adds π−π retention, increasing k' without altering the gradient.
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical) Biphenyl phases often feature superior end-capping, shielding basic nitrogens.
Theoretical Plates (N) ~8,500~16,200 Enhanced selectivity leads to a tighter, more focused chromatographic band.

Optimized, Self-Validating Bioanalytical Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any fluctuations in extraction recovery or ionization efficiency are mathematically normalized.

Step-by-Step Methodology
  • Matrix Aliquoting: Transfer 50 µL of K₂EDTA plasma into a 96-well collection plate.

  • Self-Validation (SIL-IS Addition): Add 10 µL of SIL-IS (e.g., ¹³C₃-¹⁵N₂-quinazoline analog at 100 ng/mL). Vortex for 30 seconds.

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid (H₃PO₄). Causality: This disrupts drug-protein binding and ensures the quinazoline nitrogens are fully protonated for cation exchange.

  • SPE Loading: Load the pre-treated sample onto an Oasis MCX µElution 96-well plate. Apply gentle positive pressure.

  • Orthogonal Washing:

    • Wash 1: 200 µL of 2% Formic Acid in water (Removes polar interferences).

    • Wash 2: 200 µL of 100% Methanol (Removes neutral lipids/phospholipids).

  • Elution: Elute with 2 x 25 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the basic nitrogens, breaking the ionic bond with the sorbent.

  • Reconstitution: Dilute the eluate with 50 µL of Mobile Phase A (0.1% Formic Acid in Water) prior to injection.

  • Detection (ESI+ MRM): Monitor the transition of the protonated precursor [M+H]+ at m/z 263.0 to the primary product ion at m/z 243.0 (loss of HF) or m/z 228.0 (loss of Cl).

Workflow Visualization

Below is the logical workflow of the optimized LC-MS/MS bioanalytical method, mapping the journey from raw matrix to final pharmacokinetic data.

Workflow A 1. Matrix Aliquoting (Plasma 50 µL) B 2. SIL-IS Addition (Self-Validation) A->B C 3. MCX SPE Extraction (Removes Phospholipids) B->C D 4. Biphenyl UHPLC (π-π Separation) C->D E 5. ESI(+) MS/MS (MRM Detection) D->E F 6. Data Quantification & PK Profiling E->F

LC-MS/MS bioanalytical workflow for quinazoline quantification in plasma.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 4-Chloro-7-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, a halogenated quinazoline derivative. While specific data for this compound is limited, this document synthesizes established procedures for structurally similar chemicals to ensure a high standard of safety and environmental stewardship. The protocols outlined herein are designed to be self-validating, grounded in the principles of chemical reactivity and regulatory compliance.

Understanding the Hazard Profile

Quinazoline derivatives are recognized for their diverse biological activities, which also indicates a need for careful handling to avoid unintended physiological effects.[1][2] The presence of a chlorinated and a trifluoromethylated group suggests that this compound may exhibit persistence in the environment and could be classified as a hazardous substance.[3][4]

Key Safety Considerations:

  • Irritation: Similar quinoline and quinazoline compounds are known to be irritating to the eyes, skin, and respiratory system.[5]

  • Toxicity: The toxicological properties of many research chemicals are not fully investigated.[5][6] Therefore, it is prudent to treat this compound as potentially toxic if swallowed, inhaled, or absorbed through the skin.[7]

  • Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life and may persist in the environment.[4] Proper disposal is crucial to prevent environmental contamination.

Table 1: Summary of Hazard Information (Inferred from Related Compounds)
Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Potentially toxic if swallowed.[7]P301+P316: IF SWALLOWED: Get emergency medical help immediately.[7]
Skin Irritation Causes skin irritation.[5][7]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[5][7]
Eye Irritation Causes serious eye irritation/damage.[5][7]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Respiratory Irritation May cause respiratory irritation.[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][8]

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with the correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

  • Eye and Face Protection: Wear chemical safety glasses or goggles and a face shield.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[4][6]

  • Body Protection: A lab coat or other protective work clothing is required to prevent skin exposure.[5]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are insufficient, use a NIOSH-approved respirator.[5]

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7][9]

  • Avoid the formation of dust and aerosols.[7]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal Workflow

The proper disposal of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline must comply with all federal, state, and local regulations.[5] As a halogenated organic compound, it is typically considered hazardous waste and requires incineration at a licensed facility.[10]

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_protocol Disposal Protocol start Start: Handling of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline Waste ppe Don Appropriate PPE start->ppe segregate Segregate Halogenated Waste ppe->segregate label_container Label Waste Container Clearly segregate->label_container spill_check Check for Spills or Contamination label_container->spill_check decontaminate Decontaminate Glassware and Surfaces spill_check->decontaminate Spill/Contamination Found package Securely Package Waste Container spill_check->package No Spill/Contamination decontaminate->package contact_ehs Contact Environmental Health & Safety (EHS) for Pickup package->contact_ehs incineration Professional Disposal via Incineration contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline waste.

1. Waste Segregation:

  • Designate a specific, labeled waste container for "Halogenated Organic Waste."[4]

  • Do not mix this waste with non-halogenated organic solvents or other waste streams to ensure proper disposal.[4]

2. Container Management:

  • Keep the waste container tightly closed when not in use.[4]

  • Store the container in a well-ventilated area, away from heat and sources of ignition.[9]

3. Decontamination of Labware:

  • Glassware and other equipment that have come into contact with the compound should be decontaminated.

  • A standard procedure involves a triple rinse with a suitable organic solvent (e.g., acetone or ethanol), followed by washing with soap and water.[11] The solvent rinsate should be collected and disposed of as halogenated waste.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[7]

  • Wear the appropriate PPE, including respiratory protection if necessary.[5]

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated halogenated waste container.

  • Clean the spill area with a detergent and water, collecting the cleaning materials for disposal.[11]

5. Final Disposal:

  • Once the waste container is full, ensure it is securely sealed and properly labeled with its contents.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The primary method of disposal for halogenated organic compounds is high-temperature incineration at a licensed facility to ensure complete destruction.[10]

Conclusion

The safe and compliant disposal of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper PPE usage, and systematic disposal protocols, researchers can minimize risks and ensure that these valuable research compounds do not pose a threat to human health or the environment.

References

  • Georganics. (2011, January 31). 4-CHLORO-7-(TRIFLUOROMETHYL)
  • NextSDS. 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline — Chemical Substance Information. Retrieved from [Link]

  • ChemicalBook. (2026, March 22).
  • Benchchem. Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline.
  • ResearchGate. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • NextSDS. 4-Hydroxy-7-(trifluoroMethoxy)quinazoline — Chemical Substance Information. Retrieved from [Link]

  • Environmental Protection Agency. (2019, October 3).
  • TCI EUROPE N.V. (2025, May 26). 2-(Chloromethyl)
  • Defense Technical Information Center.
  • Bentham Science. (2020, November 27).
  • Braun Research Group.
  • ASHP Publications.
  • Philippine Nuclear Research Institute.
  • National Center for Biotechnology Information.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • Walchem. (2024, April 19).
  • Daniels Health. (2022, December 8). Steps to Ensure Proper Disposal of Chemotherapy Waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
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